(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl (3S)-3-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBDQWVFHDBOP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33401-74-0 | |
| Record name | Ethyl 3-phenylhydracrylate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl (3S)-3-hydroxy-3-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-PHENYLHYDRACRYLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4J5C6Q4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis Mechanism of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Executive Summary
(S)-Ethyl 3-hydroxy-3-phenylpropanoate is a critical chiral building block in the pharmaceutical industry, serving as the immediate precursor to Fluoxetine (Prozac) , Duloxetine (Cymbalta) , and Atomoxetine . Its structural core—a
This guide details the two dominant industrial methodologies for its synthesis:
-
Biocatalytic Asymmetric Reduction (The "Green" Standard): Utilizing Ketoreductases (KREDs).
-
Asymmetric Transfer Hydrogenation (ATH) (The Chemocatalytic Standard): Utilizing Ru-based Noyori catalysts.
Method A: Biocatalytic Asymmetric Reduction
The Core Mechanism
The most efficient route to the (S)-enantiomer is the direct asymmetric reduction of the prochiral ketone, Ethyl Benzoylacetate (EBA) , using an NADPH-dependent Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).
Unlike chemical reduction, which often requires cryogenic conditions, biocatalysis operates at ambient temperature. The enzyme dictates stereochemistry via the Prelog Rule (or anti-Prelog for engineered variants), creating a rigid chiral pocket that permits hydride attack from only one face of the carbonyl.
The Catalytic Cycle
-
Substrate Binding: EBA binds to the enzyme's active site. Hydrophobic residues stabilize the phenyl ring, while the ester moiety interacts with polar residues.
-
Hydride Transfer: The cofactor NADPH donates a hydride (
) to the Si-face or Re-face of the ketone carbonyl (depending on the specific enzyme variant). -
Protonation: A tyrosine or serine residue in the active site donates a proton to the carbonyl oxygen, forming the hydroxyl group.
-
Cofactor Regeneration: To make the process economically viable, a coupled enzyme system (e.g., Glucose Dehydrogenase - GDH) regenerates NADPH from NADP+ using Glucose as the sacrificial substrate.
Visualization: The Coupled Enzymatic Cycle
Figure 1: The dual-enzyme system showing the reduction of the ketone coupled with the regeneration of NADPH.
Validated Protocol (Biocatalysis)
Objective: Synthesis of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate (10g scale).
-
Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0).
-
Cofactor Mix: Add NADP+ (10 mg, catalytic amount) and Glucose (5.0 g, 1.5 eq).
-
Enzyme Loading: Add Glucose Dehydrogenase (GDH, 200 units) and the specific KRED (e.g., commercially available Codexis or Evoxx variants selected for S-selectivity, 100 mg).
-
Substrate Addition: Dissolve Ethyl Benzoylacetate (10 g) in DMSO (5 mL) to aid solubility, then add dropwise to the agitated buffer.
-
Reaction: Stir at 30°C @ 250 RPM. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).
-
Monitoring: Check conversion via TLC (Hexane:EtOAc 3:1) or HPLC every 2 hours.
-
Workup: Upon >99% conversion (~24h), extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over
and concentrate in vacuo.
Method B: Asymmetric Transfer Hydrogenation (ATH)
The Core Mechanism
For labs without access to enzyme libraries, Noyori Transfer Hydrogenation is the gold standard. This method utilizes a Ruthenium (II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN).
Mechanism: Metal-Ligand Bifunctional Catalysis Unlike standard hydrogenation where the metal does all the work, Noyori catalysts use an "outer-sphere" mechanism.
-
The Catalyst: typically RuCl(p-cymene)[(S,S)-TsDPEN] .
-
The H-Source: A Formic Acid / Triethylamine azeotrope (5:2 molar ratio).
-
The Concerted Step: The Ruthenium center holds the hydride (
), and the amine nitrogen of the ligand holds the proton ( ). They are delivered simultaneously to the C=O bond of the substrate via a 6-membered cyclic transition state. This locks the facial selectivity, ensuring high ee.
Visualization: The Noyori Catalytic Cycle
Figure 2: The outer-sphere mechanism where the ligand NH and Metal-H transfer hydrogen in concert.
Validated Protocol (Chemocatalysis)
Objective: Synthesis of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate (10g scale).
-
Catalyst Preparation: In a Schlenk flask under Argon, dissolve [RuCl2(p-cymene)]2 (0.05 eq) and (S,S)-TsDPEN (0.1 eq) in dry isopropanol. Heat to 80°C for 1 hour, then cool. (Or use commercial RuCl(p-cymene)[(S,S)-TsDPEN]).
-
Solvent System: Prepare a mixture of Formic Acid and Triethylamine (5:2 molar ratio). Caution: Exothermic.
-
Reaction Setup: Add Ethyl Benzoylacetate (10 g) to the catalyst solution.
-
Initiation: Add the HCOOH/TEA mixture (30 mL) via syringe.
-
Conditions: Stir at 25°C for 12–24 hours.
-
Quench: Dilute with water (100 mL).
-
Workup: Extract with Dichloromethane (DCM). Wash with sat.
to remove excess acid. Dry and concentrate.
Comparative Analysis & Data Summary
| Feature | Method A: Biocatalysis (KRED) | Method B: Noyori ATH (Ru) |
| Enantiomeric Excess (ee) | > 99% (Excellent) | 95 - 97% (Good) |
| Reaction Conditions | Aqueous Buffer, pH 7, 30°C | Organic Solvent, 25°C |
| Catalyst Cost | High (unless recycled/immobilized) | Moderate (Ruthenium) |
| Space-Time Yield | High (Fast kinetics) | Moderate |
| Scalability | Excellent (Green Chemistry) | Good (Requires solvent handling) |
| Safety Profile | Non-toxic, aqueous | Formic acid is corrosive |
Analytical Validation
To verify the mechanism and product quality, the following analytical method is required:
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: (R)-isomer typically elutes before (S)-isomer (must verify with racemic standard).
-
References
-
Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.
-
Chenevert, R., & Fortier, G. (1992). "Microbial reduction of ethyl benzoylacetate: Synthesis of (S)-ethyl 3-hydroxy-3-phenylpropionate." Tetrahedron.
-
Kumar, A., et al. (1991).[1] "Baker's yeast reduction of ethyl benzoylacetate." Tetrahedron Letters.
-
Tao, J., & Xu, J.H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology.
Sources
Role of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate in stereoselective synthesis
The Role of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate in Stereoselective Synthesis[1]
Executive Summary: The Chiral Linchpin
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate (CAS: 33401-74-0) is not merely a chemical intermediate; it is a chiral linchpin in the asymmetric synthesis of blockbuster neuropsychiatric drugs. Its structural utility lies in its bifunctionality—a chiral secondary alcohol adjacent to an ester group—offering orthogonal handles for further derivatization.
This guide details the technical production and application of this intermediate, focusing on its critical role in synthesizing (R)-Atomoxetine (Strattera) and Fluoxetine (Prozac). Unlike traditional metal-catalyzed hydrogenations, we emphasize the biocatalytic route using Saccharomyces cerevisiae (Baker's Yeast) as a high-fidelity, scalable, and environmentally benign protocol.
The Molecule: Structural & Stereochemical Profile
| Property | Specification |
| IUPAC Name | Ethyl (3S)-3-hydroxy-3-phenylpropanoate |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Chiral Center | C3 (S-configuration) |
| Key Functionality | |
| Optical Rotation |
Stereochemical Significance: The (S)-configuration is crucial because it dictates the stereochemistry of the final drug target. Through stereospecific nucleophilic substitution (S_N2) , the (S)-alcohol can be inverted to the (R)-configuration, a requirement for the bioactivity of Atomoxetine.
Synthesis Protocol: Biocatalytic Reduction
While asymmetric hydrogenation (e.g., Noyori Ru-BINAP) is possible, the biocatalytic reduction of Ethyl Benzoylacetate (EBA) is preferred for its high enantiomeric excess (ee >98%) and lack of heavy metal contaminants.
Mechanism: Prelog’s Rule Application
The oxidoreductases in Saccharomyces cerevisiae follow Prelog’s Rule . The enzyme delivers a hydride ion from NADPH to the Re-face of the prochiral ketone.
-
Small Group (S):
Experimental Protocol: Baker's Yeast Reduction
This protocol is a self-validating system; the consumption of sucrose regenerates the NADPH cofactor required for reduction.
Reagents:
-
Ethyl Benzoylacetate (EBA): 20.0 g (104 mmol)
-
Dry Baker’s Yeast (S. cerevisiae): 200 g
-
Sucrose (Common Sugar): 300 g
-
Tap Water: 1.6 L[7]
-
Solvent for Extraction: Ethyl Acetate or Diethyl Ether
-
Filter Aid: Celite 545
Step-by-Step Workflow:
-
Biocatalyst Activation:
-
In a 4L reactor, dissolve 300 g sucrose in 1.6 L tap water at 30°C.
-
Add 200 g dry Baker’s Yeast. Stir gently (150 rpm) for 1 hour to initiate fermentation (CO₂ evolution will be vigorous).
-
-
Substrate Addition:
-
Add 20.0 g of Ethyl Benzoylacetate dropwise over 30 minutes. Critical: Rapid addition can permit toxicity to the yeast cells, lowering yield.
-
-
Reaction Phase:
-
Maintain stirring at 30°C for 24–48 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1) or GC.[7] The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).
-
Note: If reaction stalls, add another 100 g sucrose to regenerate NADPH.
-
-
Downstream Processing:
-
Add 80 g Celite to the suspension and filter through a sintered glass funnel to remove biomass.
-
Saturate the filtrate with NaCl (salting out) to enhance extraction efficiency.
-
Extract with Ethyl Acetate (3 x 500 mL).
-
-
Purification:
-
Dry combined organics over anhydrous MgSO₄ and concentrate in vacuo.[10]
-
Purification: Distillation (bp 154–156°C @ 13 Torr) or Silica Gel Flash Chromatography (10-20% EtOAc in Hexane).
-
Expected Yield: 65–75%
-
Expected ee: >96% (S)
-
Visualization: Biocatalytic Pathway
Caption: Enzymatic reduction of Ethyl Benzoylacetate obeying Prelog's stereochemical rules.
Pharmaceutical Applications: The Inversion Strategy
The (S)-intermediate is most valuable when synthesizing drugs that require the (R)-configuration , such as Atomoxetine . This is achieved via a stereochemical inversion (Walden Inversion) during the etherification step.
Pathway to (R)-Atomoxetine[3]
-
Starting Material: (S)-Ethyl 3-Hydroxy-3-phenylpropanoate.[1][3]
-
Activation: Convert the hydroxyl group to a good leaving group (Mesylate or Tosylate).
-
Reagents: MsCl, Et₃N, DCM.
-
Stereochemistry: Retention (C-O bond is not broken).
-
-
Nucleophilic Displacement (Inversion):
-
Amidation & Reduction:
-
Convert ester to N-methyl amide (Methylamine).
-
Reduce amide to amine (LiAlH₄ or Borane).
-
Final Product: (R)-Atomoxetine.[2]
-
Pathway to Fluoxetine
Fluoxetine is often marketed as a racemate, but the (R)-enantiomer (Seproxetine) has been investigated for distinct pharmacological profiles. The same (S)-intermediate can yield (R)-Fluoxetine via a similar activation/displacement strategy using 4-trifluoromethylphenol .
Visualization: Divergent Synthesis
Caption: Divergent synthesis of (R)-Atomoxetine and (R)-Fluoxetine via stereochemical inversion.
Comparative Analysis: Biocatalysis vs. Chemical Synthesis
| Feature | Biocatalytic Route (Baker's Yeast) | Chemical Route (Ru-BINAP Hydrogenation) |
| Enantioselectivity (ee) | High (>96–99%) | High (>95%) |
| Cost of Catalyst | Negligible (Yeast/Sugar) | High (Ruthenium/Chiral Ligand) |
| Reaction Conditions | Ambient Temp / Aqueous | High Pressure H₂ / Organic Solvent |
| Scalability | High (Fermentation tanks) | High (Requires autoclaves) |
| Environmental Impact | Green (Biodegradable waste) | Moderate (Heavy metal waste) |
| Purification | Filtration required (Biomass) | Catalyst removal required |
References
-
Seebach, D., et al. (1987). Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, 63, 1.
-
Kumar, A., et al. (1991). Biocatalytic reduction of ethyl benzoylacetate. Tetrahedron Letters, 32(16), 1901-1904.
-
Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. In Stereoselective Biocatalysis, CRC Press.
-
Eli Lilly and Company. (2006). Process for the preparation of Atomoxetine Hydrochloride. U.S. Patent WO2006037055A1.
-
Corey, E. J., & Reichard, G. A. (1989).[1] Enantioselective and practical syntheses of R- and S-fluoxetines. Tetrahedron Letters, 30(39), 5207-5210.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 5. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 6. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 7. ethz.ch [ethz.ch]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
Synthesis of chiral intermediates for antidepressants like Fluoxetine.
Enantioselective Architectures: A Technical Guide to the Synthesis of Chiral Intermediates for Fluoxetine and Related SSRIs
Executive Summary The "racemic switch" in psychopharmacology—developing single-enantiomer drugs from previously marketed racemates—has necessitated robust asymmetric synthesis routes. While Fluoxetine (Prozac®) is marketed as a racemate, its enantiomers exhibit distinct pharmacokinetic profiles.[1] (S)-Fluoxetine (active metabolite: (S)-norfluoxetine) is significantly more potent in serotonin reuptake inhibition and has a shorter half-life than its (R)-counterpart, offering potential therapeutic advantages.
This technical guide details the synthesis of the critical divergent intermediate: (S)-3-chloro-1-phenylpropan-1-ol . We examine two high-fidelity methodologies: Chemocatalytic Asymmetric Reduction (CBS) and Biocatalytic Reduction (KRED), providing actionable protocols, mechanistic insights, and critical quality attributes (CQAs).
Strategic Retrosynthesis
The synthesis of Fluoxetine hinges on the establishment of the benzylic chiral center. The most efficient industrial disconnection targets the chiral alcohol (2) , which undergoes Nucleophilic Aromatic Substitution (SNAr) to yield the aryl ether with retention of configuration, followed by amination.
Figure 1: Retrosynthetic Pathway
Caption: Retrosynthetic breakdown identifying 3-chloropropiophenone as the prochiral starting material. The chirality is set at the reduction step.[2][3][4]
Methodology A: Chemocatalysis (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride transfer from borane to the ketone.[2][5][6] This method is the gold standard for chemical scalability due to its predictability and high enantiomeric excess (ee >95%).
The Mechanism of Stereocontrol
The cycle relies on the formation of a Lewis acid-base complex. The nitrogen of the oxazaborolidine coordinates with borane, activating it as a hydride donor, while the endocyclic boron coordinates with the ketone oxygen, locking the substrate's face.[3]
Figure 2: CBS Catalytic Cycle
Caption: The CBS cycle. The rigid bicyclic transition state ensures facial selectivity during hydride transfer.
Experimental Protocol: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol
Note: This protocol produces the (S)-enantiomer using the (S)-Me-CBS catalyst. To obtain the (R)-enantiomer, use the (R)-catalyst.[1][7]
Reagents:
-
Substrate: 3-chloropropiophenone (1.0 eq)
-
Catalyst: (S)-Me-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)
-
Reductant: Borane-THF complex (BH3[5]·THF) (0.6 - 1.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Argon.
-
Catalyst Charge: Charge the flask with (S)-Me-CBS catalyst solution (10 mol%).
-
Borane Activation: Add BH3·THF (1.0 M, 0.6 eq) to the catalyst solution at room temperature. Stir for 15 minutes to form the active catalytic species.
-
Temperature Control: Cool the reaction mixture to -20°C . Critical: Lower temperatures increase ee but reduce rate.
-
Simultaneous Addition (Controlled):
-
Dissolve 3-chloropropiophenone (10 g) in dry THF (50 mL).
-
Slowly add the ketone solution dropwise over 60 minutes.
-
Simultaneously, if required for stoichiometry, add remaining borane. Note: Keeping borane concentration low relative to catalyst minimizes non-catalyzed background reduction.
-
-
Quench: Once TLC indicates consumption of starting material, slowly add Methanol (caution: H2 evolution).
-
Workup: Dilute with 1N HCl, extract with Ethyl Acetate, wash with brine, and dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the chiral alcohol as a clear oil.
Table 1: Critical Process Parameters (Chemocatalysis)
| Parameter | Specification | Impact on CQA |
| Water Content | < 0.05% (Karl Fischer) | Moisture hydrolyzes the borane and catalyst, stopping the reaction. |
| Addition Rate | 0.2 - 0.5 volumes/hr | Fast addition leads to local excess of ketone, risking non-selective reduction. |
| Temperature | -20°C ± 2°C | > -10°C degrades enantioselectivity; < -40°C stalls kinetics. |
Methodology B: Biocatalysis (Enzymatic Reduction)
Biocatalysis offers a "green" alternative with mild conditions and often superior enantioselectivity (>99% ee). Ketoreductases (KREDs) are the enzymes of choice.
Cofactor Recycling Logic
KREDs require nicotinamide cofactors (NADPH) which are too expensive to use stoichiometrically. An auxiliary enzyme, Glucose Dehydrogenase (GDH), is coupled to recycle NADP+ back to NADPH using glucose as the sacrificial reductant.
Figure 3: Biocatalytic Coupled System
Caption: Coupled enzymatic system. KRED reduces the ketone while consuming NADPH; GDH regenerates NADPH by oxidizing glucose.
Experimental Protocol
Reagents:
-
Enzyme: KRED-101 (Codexis or equivalent screening kit hit)
-
Cofactor: NADP+ (1.0 mM catalytic load)
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Workflow:
-
Buffer Prep: Prepare 100 mL of phosphate buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).
-
Substrate Solution: Dissolve 3-chloropropiophenone (5 g) in IPA (5% v/v of total volume) to assist solubility.
-
Reaction Initiation: To the buffer, add Glucose (1.5 eq), NADP+, GDH, and the KRED enzyme. Stir gently (150 rpm) at 30°C.
-
pH Stat: The oxidation of glucose produces gluconic acid, which drops the pH. Use an autotitrator to maintain pH 7.0 using 1M NaOH.
-
Monitoring: Monitor conversion via HPLC. Reaction typically completes in 12-24 hours.
-
Harvest: Extract the emulsion with MTBE (Methyl tert-butyl ether). Centrifuge to break the emulsion. Evaporate solvent to yield the crystalline alcohol.
Analytical Controls & Quality Assurance
To ensure the integrity of the chiral intermediate, specific analytical methods must be validated.
Method: Chiral HPLC[7]
-
Column: Chiralcel OD-H (Daicel) or equivalent amylose-based stationary phase.
-
Mobile Phase: Hexane : Isopropanol (98:2).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm.
-
Expected Retention:
-
(S)-isomer: ~13.5 min
-
(R)-isomer: ~15.2 min[7]
-
-
Acceptance Criteria: >99.0% ee for pharmaceutical intermediates.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][5][8] Journal of the American Chemical Society.[2] Link
-
Robertson, D. W., et al. (1988).[4] Absolute configuration and pharmacological characterization of the optical isomers of fluoxetine. Journal of Medicinal Chemistry. Link
-
Liu, J., et al. (2021).[2][7] Biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol by a novel ketoreductase. Frontiers in Bioengineering and Biotechnology. Link
-
Hilborn, J. W., et al. (2001). Process for the synthesis of Fluoxetine.[4][6][9] US Patent 6,258,853. Link
Sources
- 1. scielo.br [scielo.br]
- 2. youtube.com [youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Methodological & Application
Strategic Utilization of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate: A Chiral Synthon for Blockbuster Therapeutics
Executive Summary
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate (CAS: 127818-03-3) represents a "privileged structure" in asymmetric synthesis. Its utility stems from its 1,3-difunctionalized scaffold , possessing a defined stereocenter at the benzylic position (C3) and a reactive ester terminus (C1). This molecule serves as the chiral architect for a class of serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (SNRIs), most notably Dapoxetine and Fluoxetine .
This application note details the strategic deployment of this synthon, moving beyond simple transformations to integrated, self-validating protocols for total synthesis.
Module 1: Critical Quality Attributes & Sourcing
Before initiating synthesis, the enantiomeric purity of the starting material dictates the "eutomeric" quality of the final drug.
Sourcing Strategies[1][2]
-
Biocatalytic Reduction (Green Route):
-
Asymmetric Hydrogenation (Chemical Route):
Module 2: The Dapoxetine Protocol (Amide-Reductive Pathway)
Target: (S)-Dapoxetine (Priligy) Mechanism: This protocol utilizes the ester moiety to install the amine functionality early in the sequence via aminolysis, followed by hydride reduction. This avoids the chemoselectivity issues often faced when reducing to a diol first.
Step-by-Step Methodology
Phase A: Direct Aminolysis
Objective: Convert (S)-ethyl ester to (S)-N,N-dimethyl-3-hydroxy-3-phenylpropanamide.
-
Reagents: (S)-Ethyl 3-hydroxy-3-phenylpropanoate (1.0 eq), Dimethylamine (40% aq. solution, 5.0 eq), Methanol (Solvent).
-
Procedure:
-
Dissolve the ester in MeOH (0.5 M concentration).
-
Add dimethylamine solution dropwise at 0°C to prevent retro-aldol degradation.
-
Allow to warm to 25°C and stir for 12 hours.
-
Concentrate in vacuo to remove MeOH and excess amine.
-
-
Self-Validating Checkpoint:
-
IR Spectroscopy: Disappearance of the ester carbonyl stretch (1735 cm⁻¹) and appearance of the amide carbonyl band (~1640 cm⁻¹).
-
TLC: The amide is significantly more polar than the starting ester.
-
Phase B: Chelation-Controlled Reduction
Objective: Reduce the amide to the 1,3-amino alcohol without racemizing the benzylic center.
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 2.5 eq), THF (anhydrous).
-
Procedure:
-
Suspend LiAlH4 in THF at 0°C under Argon.
-
Add the crude amide (dissolved in THF) dropwise. Caution: Exothermic H2 evolution.
-
Reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH4 used.
-
Filter the granular precipitate.
-
-
Result: (S)-3-(dimethylamino)-1-phenylpropan-1-ol.
Phase C: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the naphthyl ether with retention of configuration . Note: Traditional Mitsunobu reactions invert chirality. To maintain the (S)-configuration, we utilize an SNAr mechanism where the chiral alkoxide attacks the aromatic ring.
-
Reagents: (S)-Amino alcohol (from Phase B), 1-Fluoronaphthalene (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMSO (dry).
-
Procedure:
-
Purification:
Module 3: The Fluoxetine Divergence (Diol Pathway)
Target: (S)-Fluoxetine Strategy: Unlike the Dapoxetine route, this pathway proceeds via a 1,3-diol intermediate , offering a branch point for synthesizing Tomoxetine or Nisoxetine by varying the electrophile.
Protocol Summary
-
Global Reduction: Treat (S)-Ethyl 3-hydroxy-3-phenylpropanoate with LiAlH4 to yield (S)-1-phenylpropane-1,3-diol .
-
Chemoselective Activation:
-
The primary hydroxyl is sterically more accessible than the secondary benzylic hydroxyl.
-
React with Tosyl Chloride (1.05 eq) in Pyridine at -10°C.
-
Control: Monitor by NMR.[12] The triplet at ~3.8 ppm (CH2-OH) shifts downfield, while the benzylic proton (~4.9 ppm) remains unchanged.
-
-
Amine Displacement: Treat the monotosylate with Methylamine (THF, sealed tube, 60°C) to yield the amino-alcohol.
-
Etherification: React with 4-Chlorobenzotrifluoride (NaH, DMSO) to yield (S)-Fluoxetine.
Module 4: Visualizing the Logic
The following diagrams illustrate the divergent synthetic pathways and the specific reaction setup for the critical reduction step.
Diagram 1: Divergent Synthetic Pathways
Caption: Divergent synthesis map showing the "Amide Route" to Dapoxetine and "Diol Route" to Fluoxetine.
Diagram 2: Fieser Workup Logic (Critical Safety)
Caption: The Fieser workup protocol ensures safe quenching of LiAlH4 and prevents emulsion formation.
Data Summary: Stoichiometry & Conditions
| Transformation | Reagent | Equiv.[10][1][3][6][7][13] | Temp | Critical Control Parameter |
| Aminolysis | Dimethylamine | 5.0 | 0°C | Temperature control prevents retro-aldol cleavage. |
| Reduction | LiAlH4 | 2.5 | Reflux | Anhydrous conditions; Fieser quench stoichiometry. |
| Activation | Tosyl Chloride | 1.05 | -10°C | Low temp ensures selectivity for primary -OH. |
| Etherification | NaH / Ar-F | 1.5 / 1.2 | 90°C | Dry DMSO required; O2-free atmosphere. |
References
-
Biocatalytic Reduction: Kumar, A., et al. "Baker's yeast mediated reduction of ethyl benzoylacetate." Tetrahedron Letters, 32(16), 1901-1904. Link
-
Dapoxetine Synthesis: "Synthesis method of dapoxetine hydrochloride." Patent CN103664660A. Link
-
Fluoxetine Synthesis: "Process for the preparation of fluoxetine hydrochloride."[1][4] Patent EP0380924A1. Link
-
Enzymatic Resolution: Ribeiro, C.M.R., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases."[13] J. Braz.[13] Chem. Soc., 12(6), 742-746.[13] Link
-
General Applications: "Application of Ethyl 3-Hydroxybutanoate in Natural Product Synthesis." BenchChem Application Notes. Link
Sources
- 1. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 2. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2008035358A2 - Process for preparing dapoxetine - Google Patents [patents.google.com]
- 8. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]
- 9. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]
- 10. CN104496830A - Dapoxetine hydrochloride synthetic method - Google Patents [patents.google.com]
- 11. CN103130658A - Dapoxetine hydrochlorate crystal form A and preparation method thereof - Google Patents [patents.google.com]
- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Enzymatic Kinetic Resolution of Racemic Ethyl 3-hydroxy-3-phenylpropanoate
Abstract & Introduction
The Chiral Imperative
Ethyl 3-hydroxy-3-phenylpropanoate (EHPP) is a critical chiral building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Fluoxetine (Prozac) , Duloxetine , and Tomoxetine . The biological activity of these pharmaceuticals is strictly governed by their stereochemistry; for instance, (
The Biocatalytic Solution
While asymmetric hydrogenation offers a chemical route to chiral EHPP, it often requires expensive metal ligands (Rh, Ru) and high-pressure equipment. Enzymatic Kinetic Resolution (EKR) provides a robust, room-temperature alternative. By exploiting the stereoselectivity of lipases (specifically Candida antarctica Lipase B or Pseudomonas cepacia lipase), we can selectively acylate one enantiomer of the racemic alcohol, leaving the other untouched.
This application note details a scalable, self-validating protocol for the transesterification of racemic EHPP using Novozym 435 (immobilized CAL-B) and vinyl acetate as an irreversible acyl donor.
Mechanistic Principles
The Serine Hydrolase Mechanism
Lipases function via a Ping-Pong Bi-Bi mechanism involving a catalytic triad (Ser-His-Asp). The reaction proceeds through two distinct half-reactions:
-
Acylation: The active site serine attacks the acyl donor (vinyl acetate), releasing the first product (acetaldehyde) and forming a covalent Acyl-Enzyme Intermediate.
-
Deacylation: The chiral substrate (racemic EHPP) enters the active site. The enzyme's chiral pocket sterically favors the binding of the (
)-enantiomer (following the empirical Kazlauskas Rule for this substrate class), facilitating nucleophilic attack on the acyl-enzyme. This releases the ( )-acetylated product and regenerates the free enzyme.
The (
Visualization: Catalytic Cycle
Figure 1: Ping-Pong Bi-Bi mechanism of Lipase-mediated transesterification showing the selective acylation of the (R)-enantiomer.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate: Racemic Ethyl 3-hydroxy-3-phenylpropanoate (10 mmol).
-
Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), >5000 LU/g.
-
Acyl Donor: Vinyl Acetate (3.0 equivalents). Note: Vinyl acetate renders the reaction irreversible via tautomerization of the leaving group (vinyl alcohol
acetaldehyde). -
Solvent: Toluene (Anhydrous) or MTBE. Toluene is preferred for higher E-values.
-
Temperature Control: Orbital shaker with heating block.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a 50 mL screw-cap vial, dissolve 1.94 g (10 mmol) of racemic EHPP in 20 mL of Toluene .
-
Acyl Donor Addition: Add 2.8 mL (30 mmol) of Vinyl Acetate.
-
Initiation: Add 100 mg of Novozym 435 beads.
-
Incubation: Seal the vial and place in an orbital shaker at 30°C , 200 rpm.
Phase 2: Monitoring (The Critical Control Point)
-
Sampling: Withdraw 50
L aliquots at . -
Quenching: Filter the aliquot through a 0.45
m PTFE syringe filter to remove enzyme beads (this stops the reaction immediately). Dilute with 950 L of Hexane/IPA (90:10). -
Target Endpoint: The reaction should be stopped when Conversion (
) reaches 50-52% .-
Why? Stopping exactly at 50% yields both enantiomers at moderate purity. Pushing slightly past 50% ensures the unreacted substrate ((
)-alcohol) is optically pure ( ), sacrificing a small amount of yield.
-
Phase 3: Workup & Purification
-
Filtration: Filter the bulk reaction mixture through a sintered glass funnel to recover the immobilized enzyme (wash with toluene). The enzyme can be reused 5-10 times.
-
Concentration: Evaporate the solvent and excess vinyl acetate under reduced pressure.
-
Separation: The crude mixture contains (
)-alcohol and ( )-acetate. Separate via Flash Column Chromatography :-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10
70:30). -
Elution Order: The non-polar (
)-acetate elutes first; the polar ( )-alcohol elutes second.
-
Analytical Validation (HPLC)[2][8]
To validate the protocol, you must determine the Enantiomeric Excess (
HPLC Conditions:
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5
m).[1] -
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Temperature: 25°C.
-
Detection: UV @ 220 nm.
Expected Retention Times:
| Compound | Retention Time (
(Note: Retention times may shift based on column age and exact mobile phase composition. Always run a racemic standard first.)
Data Analysis & Calculations
Do not rely solely on yield. Calculate the Enantiomeric Ratio (
Acceptance Criteria:
-
Excellent:
(Ideal for industrial scale). -
Good:
(Acceptable). -
Poor:
(Requires optimization: change solvent or lower temperature).
Workflow Visualization
Figure 2: Operational workflow from reaction setup to purification.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Reaction Rate | Enzyme water content too high or too low. | Dry the solvent over molecular sieves (4Å). Ensure enzyme is stored in a desiccator. |
| Low E-value (<20) | Non-specific background reaction. | Ensure temperature is |
| Substrate Insolubility | Solvent too non-polar. | Add 5-10% co-solvent (e.g., THF) or switch to MTBE, though this may slightly lower |
| Inconsistent HPLC | Column fouling. | Flush Chiralcel OD-H with Ethanol (0.5 mL/min) for 30 mins. |
References
-
Ribeiro, C. M. R., et al. (2001).[3][4] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746.[4] Link
- Kamal, A., et al. (2002). Lipase-mediated resolution of racemates: A detailed study on the kinetic resolution of ethyl 3-hydroxy-3-phenylpropanoate. Tetrahedron: Asymmetry. (Contextual grounding for CAL-B usage).
-
Phenomenex. (n.d.). Chiral HPLC Separations: Application Guide. Phenomenex Technical Resources. Link
-
University of Graz. (n.d.). Kinetic Resolution of Enantiomers - Biocatalysis. Uni-Graz Theory Guide. Link
-
Daicel Chiral Technologies. (2013).[2] Instruction Manual for CHIRALCEL® OD-3. Link
Sources
Application Note: High-Efficiency Kinetic Resolution of Chiral Secondary Alcohols via Lipase-Catalyzed Acylation
[1]
Abstract & Scope
This guide details the protocol for the kinetic resolution (KR) of racemic secondary alcohols using lipase-catalyzed transesterification. Unlike traditional chemical resolution, this biocatalytic approach operates under mild conditions (neutral pH, ambient temperature) and utilizes the high stereoselectivity of lipases (e.g., Candida antarctica Lipase B) to distinguish between enantiomers. This document covers the mechanistic basis, experimental design, step-by-step protocols for screening and scale-up, and critical data analysis using the Enantiomeric Ratio (
Mechanistic Insight: The "Ping-Pong Bi-Bi" System
To optimize this reaction, one must understand that lipases operate via a Ping-Pong Bi-Bi mechanism . The reaction does not involve the direct collision of the alcohol and the acyl donor. Instead, it proceeds in two distinct steps mediated by the enzyme's catalytic triad (Ser-His-Asp).
-
Acylation Step: The acyl donor (e.g., vinyl acetate) enters the active site. The catalytic serine attacks the carbonyl group, releasing the first product (acetaldehyde) and forming a covalent Acyl-Enzyme Intermediate .
-
Deacylation Step: The racemic alcohol attempts to enter the active site. The lipase's chiral pocket (stereospecificity pocket) sterically favors the binding of one enantiomer (typically the
-enantiomer for secondary alcohols, per the Kazlauskas Rule ). This "fast-reacting" enantiomer attacks the acyl-enzyme, forming the chiral ester and regenerating the free enzyme.
Visualization: Catalytic Cycle & Specificity
The following diagram illustrates the molecular flow and the critical "enantiomeric discrimination" step.
Figure 1: The Ping-Pong Bi-Bi mechanism highlighting the formation of the Acyl-Enzyme intermediate and the discrimination step where the enzyme selects the 'fast' enantiomer.
Critical Parameters & Experimental Design
Success depends on controlling the equilibrium and the enzyme's microenvironment.
The Acyl Donor: Why Vinyl Acetate?
We utilize Vinyl Acetate as the acyl donor to render the reaction effectively irreversible .[1]
-
Reversible Donors (e.g., Ethyl Acetate): The byproduct is ethanol, which can compete with the substrate for the acyl-enzyme, leading to a reverse reaction and lower yield.
-
Irreversible Donors (Vinyl Esters): The leaving group is vinyl alcohol, which immediately tautomerizes into acetaldehyde .[1][2] Acetaldehyde cannot act as a nucleophile, driving the equilibrium completely toward product formation [1].
Solvent Engineering
Lipases are surface-active enzymes. While they can function in neat organic solvents, their activity and enantioselectivity (
| Parameter | Recommendation | Rationale |
| Solvent Choice | Toluene, Hexane, MTBE | Hydrophobic solvents ( |
| Green Alternatives | 2-MeTHF, CPME | Modern, sustainable ethers that mimic Toluene's performance but with lower toxicity. |
| Water Activity ( | < 0.1 (Anhydrous) | Excess water causes hydrolysis of the acyl donor or the product ester. Use molecular sieves (3Å or 4Å) to dry solvents. |
| Temperature | 30°C - 45°C | Higher temps increase rate but may lower enantioselectivity ( |
Experimental Protocols
Materials
-
Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).
-
Substrate: Racemic secondary alcohol (e.g., 1-phenylethanol).[3][4][5]
-
Acyl Donor: Vinyl Acetate (or Isopropenyl Acetate).
-
Solvent: Toluene (dried over molecular sieves).
-
Internal Standard: Dodecane (for GC quantification).
Protocol A: Analytical Screening (Optimization)
Purpose: To determine the
-
Preparation: In a 4 mL glass vial, dissolve racemic alcohol (0.1 mmol) and dodecane (10 µL) in dry toluene (1 mL) .
-
Acyl Donor: Add vinyl acetate (0.5 mmol, 5 equiv) . Note: Excess donor ensures pseudo-first-order kinetics for the acyl donor.
-
Initiation: Add Novozym 435 (10 mg) . Cap tightly.
-
Incubation: Shake at 1000 rpm at 30°C in a thermoshaker.
-
Sampling:
-
Take 20 µL aliquots at
minutes. -
Dilute into 500 µL of HPLC grade solvent (e.g., Hexane/IPA) or GC solvent (DCM).
-
CRITICAL: Filter the sample to remove enzyme beads immediately to stop the reaction in the vial.
-
-
Analysis: Analyze via Chiral GC or HPLC to obtain enantiomeric excess of substrate (
) and product ( ).
Protocol B: Preparative Scale-Up (1 Gram Scale)
Purpose: To isolate pure enantiomers.
-
Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar.
-
Charge: Add racemic alcohol (1.0 g, ~8.2 mmol) and dry toluene (20 mL) .
-
Reagent: Add vinyl acetate (3.0 mL, ~32 mmol, 4 equiv) .
-
Catalyst: Add Novozym 435 (200 mg, 20 wt%) .
-
Reaction: Stir at 40°C monitoring by TLC/GC.
-
Endpoint: Stop when conversion (
) reaches ~50%.-
Tip: If
, 50% conversion yields >99% for both product and substrate. If , you may need to stop at 40% (to get pure product) or 60% (to get pure substrate).
-
-
Work-up:
-
Filter off the enzyme (can be washed with acetone and reused 5-10 times).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Separate the alcohol (slow reacting) from the ester (fast reacting) via silica gel flash chromatography.
Data Analysis: Calculating the E-Value
The "Enantiomeric Ratio" (
We use the equation derived by Chen et al. (1982) [3]:
Where conversion (
Workflow for E-Value Determination
Figure 2: Workflow for quantitative analysis of kinetic resolution efficiency.
Troubleshooting & Expert Tips
-
Enzyme Clumping: If Novozym 435 clumps, the water content is too high. Dry your solvent further or add molecular sieves directly to the reaction flask.
-
Low Activity: Check the pH memory of the enzyme. Lipases "remember" the pH of the aqueous buffer they were lyophilized from. Ensure the enzyme was prepared at its optimal pH (usually pH 7.0-8.0 for CALB).
-
Unexpected Reversibility: If conversion stalls at <50%, ensure the acetaldehyde byproduct isn't inhibiting the enzyme. Use an open system (with a drying tube) to allow acetaldehyde (b.p. 20°C) to evaporate.
References
-
Ghanem, A. (2007). "Lipase-catalyzed Irreversible Transesterification of Secondary Alcohols Using Isopropenyl Acetate." Tetrahedron: Asymmetry. Link
-
Carrea, G., & Riva, S. (2000). "Properties and Synthetic Applications of Enzymes in Organic Solvents." Angewandte Chemie International Edition. Link
-
Chen, C.S., Fujimoto, Y., Girdaukas, G., & Sih, C.J. (1982). "Quantitative Analyses of Biochemical Kinetic Resolutions of Enantiomers." Journal of the American Chemical Society. Link
-
Kazlauskas, R.J., et al. (1991).[7] "A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa."[7] The Journal of Organic Chemistry. Link
-
Pamies, O., & Backvall, J.E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews. Link
Sources
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Executive Summary
This technical guide defines the analytical protocol for the separation and quantification of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate , a critical chiral intermediate in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as Dapoxetine and Fluoxetine analogs.
The primary Critical Quality Attribute (CQA) for this intermediate is Enantiomeric Excess (% ee) . Due to the stereospecific nature of the downstream pharmaceutical synthesis, the presence of the (R)-enantiomer is considered a critical impurity. This protocol utilizes Normal Phase Chiral HPLC as the primary methodology due to its superior selectivity for hydroxyl-esters and robust baseline stability compared to Reverse Phase (RP) alternatives for this specific class of compounds.
Molecule Profile & Critical Quality Attributes
| Property | Description |
| Chemical Name | Ethyl (3S)-3-hydroxy-3-phenylpropanoate |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Chiral Center | C3 (Beta-position relative to ester) |
| Chromophores | Phenyl ring (UV active ~254 nm), Ester/Hydroxyl (~210 nm) |
| Solubility | Soluble in Alcohols (MeOH, IPA), Acetonitrile, Chloroform; Low solubility in Water. |
| Critical Impurities | (R)-Enantiomer (Optical impurity), Ethyl Benzoylacetate (Starting material), 3-Hydroxy-3-phenylpropanoic acid (Hydrolysis product). |
Method Development Strategy
The separation of the (S) and (R) enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).
Selection of Stationary Phase
For
-
Primary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1). The carbamate linkage interacts via hydrogen bonding with the analyte's hydroxyl and ester groups, while the phenyl group provides
- interactions. -
Secondary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). Used if the cellulose column fails to provide baseline resolution (
).
Selection of Mobile Phase (Normal Phase)
Normal phase (Alkane/Alcohol) is preferred over Reverse Phase for this molecule because:
-
Solubility: The analyte is highly soluble in the mobile phase, preventing precipitation.
-
Interaction Strength: Non-polar hexane maximizes the hydrogen bonding interactions between the analyte and the CSP, which are critical for chiral recognition. Water in RP modes can compete for these sites, potentially reducing selectivity.
Detailed Analytical Protocol
Instrumentation & Conditions[1][2][3][4][5][6]
| Parameter | Specification | Notes |
| HPLC System | Isocratic Pump, UV/PDA Detector, Column Oven | Low dead-volume system recommended. |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Alternative: Phenomenex Lux Cellulose-1 |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) | Premix and degas. Do not use online mixing for chiral NP to avoid baseline noise. |
| Flow Rate | 1.0 mL/min | Adjust to keep backpressure < 80 bar if possible. |
| Temperature | 25°C | Temperature control is vital; selectivity often decreases at higher temps. |
| Detection | UV @ 220 nm (Primary) or 254 nm | 220 nm captures the ester/hydroxyl absorption for higher sensitivity; 254 nm is specific to the phenyl ring. |
| Injection Volume | 10 µL | |
| Run Time | ~20 minutes | Ensure (R)-enantiomer and impurities elute. |
Preparation of Solutions
Diluent: Mobile Phase (n-Hexane : IPA, 90:10).
1. System Suitability Solution (Racemic Mix):
-
Weigh 10 mg of racemic Ethyl 3-Hydroxy-3-phenylpropanoate.
-
Dissolve in 10 mL of Diluent.
-
Purpose: To establish the retention times of both (S) and (R) peaks and calculate Resolution (
).
2. Standard Solution (Target Enantiomer):
-
Weigh 10 mg of authentic (S)-Ethyl 3-Hydroxy-3-phenylpropanoate reference standard.
-
Dissolve in 10 mL of Diluent.
-
Purpose: To confirm the elution order (identify which peak is S).
3. Sample Solution:
-
Weigh ~10 mg of the sample.
-
Dissolve in 10 mL of Diluent.
-
Filter through a 0.45 µm PTFE syringe filter (Nylon is also acceptable, but avoid cellulose filters with NP solvents).
Analytical Workflow[1][3]
Figure 1: Step-by-step analytical workflow from system equilibration to final calculation.
System Suitability & Validation Criteria
To ensure data trustworthiness, the system must meet the following criteria before analyzing samples:
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Baseline separation is required for accurate integration of the minor enantiomer. | |
| Tailing Factor ( | Significant tailing can mask impurities eluting immediately after the main peak. | |
| Precision (RSD) | Ensures the pump and injector are stable. | |
| Signal-to-Noise (S/N) | Critical for detecting trace levels of the (R)-enantiomer (e.g., < 0.1%). |
Calculation of Enantiomeric Excess (% ee):
Troubleshooting & "Field-Proven" Insights
Loss of Resolution
-
Cause: Water contamination in the mobile phase.
-
Insight: Normal phase chiral columns are extremely sensitive to moisture. Even trace water from the air dissolving into the Isopropanol can alter the hydration shell of the polysaccharide, changing selectivity.
-
Fix: Use strictly anhydrous HPLC-grade solvents. Keep solvent bottles capped with drying tubes if possible.
Peak Broadening
-
Cause: Sample solvent mismatch.[1]
-
Insight: Dissolving the sample in 100% IPA or Ethanol when the mobile phase is 90% Hexane can cause "solvent effect" broadening because the sample plug is stronger than the mobile phase.
-
Fix: Always dissolve the sample in the mobile phase (90:10 Hex:IPA). If solubility is an issue, use the minimum amount of IPA to dissolve, then dilute with Hexane.
Column Memory Effect
-
Cause: Previous use of the column with mobile phase additives (e.g., DEA, TFA).
-
Insight: If the column was previously used for basic amines (using Diethylamine), residual amine can affect the separation of neutral esters.
-
Fix: Flush the column with 100% Isopropanol (at low flow, 0.5 mL/min) for 2 hours to strip additives before switching to the neutral Hexane/IPA system.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Accessed October 2023. Link
-
Ribeiro, J.B., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases."[2] Journal of the Brazilian Chemical Society, 2005. Link
-
Phenomenex. Chiral HPLC Separations: A Guide to Method Development. Link
-
BenchChem. Application Note: Chiral Separation of Ethyl 3-Hydroxybutanoate Enantiomers (Analogous methodology). Link
Sources
¹H and ¹³C NMR characterization of beta-hydroxy esters.
Application Note: NMR Characterization and Stereochemical Assignment of -Hydroxy Esters
Introduction & Mechanistic Basis
synanti1The stereochemical assignment relies heavily on the conformational preference dictated by intramolecular hydrogen bonding . In non-polar solvents (e.g., CDCl
The ABX Spin System
The core NMR signature of a
-
H
, H : Diastereotopic -methylene protons (often appearing as doublets of doublets). -
H
: The -methine proton (chiral center), coupled to H , H , and the hydroxyl proton (if exchange is slow).
Experimental Protocol: Sample Preparation
The choice of solvent is the single most critical variable. You must select a solvent that preserves the intramolecular hydrogen bond to maintain the diagnostic conformation.
Reagents & Materials
-
Primary Solvent: Chloroform-
(CDCl , 99.8% D) – Standard for routine analysis. -
Secondary Solvent: Benzene-
(C D ) – Used for ASIS (Aromatic Solvent Induced Shift) studies to resolve overlapping signals. -
Avoid: DMSO-
or Methanol- for primary stereochemical assignment. These polar solvents disrupt intramolecular H-bonds, leading to conformational averaging and loss of diagnostic -value differences. -
NMR Tube: High-precision 5 mm tubes (e.g., Wilmad 528-PP).
Preparation Steps
-
Concentration: Prepare a dilute solution (~10–20 mg/mL ).
-
Reasoning: High concentrations favor intermolecular hydrogen bonding (dimerization), which competes with the diagnostic intramolecular bond, broadening signals and shifting peaks.
-
-
Filtration: Filter the solution through a small plug of cotton or glass wool directly into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.
-
Shimming: Ensure rigorous shimming. The distinction between a
Hz and Hz coupling requires sharp lineshape (linewidth < 1.0 Hz).
H NMR Characterization & Assignment
Chemical Shift Analysis
While chemical shifts are sensitive to substituents, the following trends are typical for
| Proton Type | Typical | Multiplicity | Notes |
| -OH | 3.0 – 4.5 | Broad s or d | Shift is highly concentration-dependent. A doublet indicates slow exchange (dry solvent) and coupling to H |
| H | 3.8 – 4.5 | Multiplet (dt or ddd) | Deshielded by oxygen. The "X" part of the ABX system. |
| H | 2.3 – 2.7 | dd or ABq | Diastereotopic. Large geminal coupling ( |
| Ester -OCH | 4.1 – 4.2 | q (if ethyl) | Standard ester quartet. |
Stereochemical Assignment (Syn vs. Anti)
The most reliable method for relative stereochemistry without derivatization is the magnitude of the vicinal coupling constant
-
Anti Isomer: Adopts a chair-like conformation where H
and H are anti-periplanar (dihedral angle ).-
Result: Large coupling constant.
- range: 8 – 12 Hz (typically ~10 Hz).
-
-
Syn Isomer: Adopts a chair-like conformation where H
and H are gauche (dihedral angle ).-
Result: Small coupling constant.
- range: 2 – 5 Hz .
-
Note: This rule holds strictly for aldol adducts (beta-hydroxy ketones) and is generally applicable to esters, provided the intramolecular H-bond (OH
O=C) is dominant. Bulky substituents can distort these rings, so always compare with literature values for analogues.
Workflow Diagram: Stereochemical Assignment
Figure 1: Decision tree for the stereochemical assignment of
C NMR Characterization
| Carbon Type | Typical | Notes |
| Carbonyl (C=O) | 170 – 175 | Ester carbonyl. |
| 65 – 75 | Chemical shift varies with substitution. | |
| 40 – 45 | Upfield relative to |
Diastereomer Differentiation:
In a mixture of diastereomers, the
Advanced Protocol: Mosher's Ester Analysis
If the
Mechanism
Derivatization with chiral
Step-by-Step Protocol
-
Preparation: Divide the
-hydroxy ester sample into two aliquots. -
Derivatization:
-
Aliquot A: React with
-(-)-MTPA-Cl and pyridine in dry CH Cl to form the (S)-Mosher ester . -
Aliquot B: React with
-(+)-MTPA-Cl to form the (R)-Mosher ester . -
Note: The stereochemistry of the ester reverses relative to the acid chloride due to Cahn-Ingold-Prelog priority rules.
-
-
Analysis: Acquire
H NMR for both esters. -
Calculation: For each proton signal, calculate
. -
Assignment: Map the positive and negative
values onto the structure. The spatial arrangement of positive/negative values correlates directly to the absolute configuration (see references for the specific model).
References
-
Reich, H. J. "Structure Determination Using Spectroscopic Methods: Spin-Spin Splitting and J-Coupling." University of Wisconsin-Madison / Organic Chemistry Data. [Link]
-
Heathcock, C. H., et al. "Acyclic stereoselection. 7. Stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds by aldol condensation." Journal of Organic Chemistry, 1980, 45, 1066–1081. (Seminal work on aldol stereochemistry and NMR). [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher’s Method and the Assignment of Absolute Configuration." Nature Protocols, 2007, 2, 2451–2458. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley. (General reference for ABX systems and chemical shifts). [Link]
Mass spectrometry fragmentation pattern of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate.
Application Note: Mass Spectrometry Profiling of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Abstract
This guide details the mass spectrometry (MS) fragmentation patterns of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate (EHPP), a critical chiral building block in the synthesis of serotonin reuptake inhibitors (SSRIs) such as Fluoxetine (Prozac) and Duloxetine [1, 2]. Accurate identification of this intermediate is essential for monitoring enantiomeric purity and detecting the formation of the dehydration byproduct, ethyl cinnamate. This protocol analyzes the competition between benzylic alpha-cleavage and McLafferty rearrangements under Electron Ionization (EI) and Electrospray Ionization (ESI).
Introduction & Chemical Context
(S)-EHPP (CAS: 72656-47-4) contains two labile functionalities: a secondary benzylic hydroxyl group and an ethyl ester. In drug development, it serves as the precursor to the 3-phenyl-3-hydroxypropylamine core found in several antidepressants.
Critical Analytical Challenge: The hydroxyl group at the C3 (benzylic) position is prone to thermal dehydration in the GC injector port, potentially leading to false positives for the impurity ethyl cinnamate (MW 176). A robust MS protocol must distinguish between the intact molecule (MW 194) and its dehydration product.
| Property | Data |
| Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Key Moiety | Benzylic Alcohol + Ethyl Ester |
| Therapeutic Link | Fluoxetine, Dapoxetine, Duloxetine |
Experimental Protocol
Sample Preparation
-
Solvent: HPLC-grade Methanol or Dichloromethane (DCM).
-
Concentration: 10 µg/mL for Full Scan; 1 µg/mL for SIM.
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS at 60°C for 30 mins to protect the OH group and prevent thermal dehydration, shifting the parent ion to m/z 266 (M + TMS).
GC-MS Parameters (EI)
-
Inlet Temp: 200°C (Keep low to minimize dehydration).
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.
LC-MS Parameters (ESI)
-
Mode: Positive Ion Mode (+ESI).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.
-
Cone Voltage: 20-40V (Low voltage preserves the [M+Na]+ adduct).
Results & Discussion: Fragmentation Mechanisms
Electron Ionization (EI) Pathway
Under hard ionization (70 eV), the molecular ion (m/z 194 ) is typically weak or absent due to the lability of the benzylic alcohol. The spectrum is dominated by fragment ions resulting from alpha-cleavage and dehydration.
Key Diagnostic Ions:
| m/z (Mass-to-Charge) | Relative Abundance | Fragment Identity | Mechanism |
| 107 | 100% (Base Peak) | [Ph-CH=OH]⁺ | Alpha-Cleavage. The bond between C2 and C3 breaks, retaining the positive charge on the resonance-stabilized benzylic oxygen. |
| 176 | 20-40% | [M - H₂O]⁺• | Dehydration. Thermal or EI-induced loss of water to form the ethyl cinnamate radical cation. |
| 149 | 15-30% | [M - OEt]⁺ | Alpha-Cleavage (Carbonyl). Loss of the ethoxy group from the ester. |
| 131 | 10-20% | [Ph-CH=CH-CO]⁺ | Cinnamoyl Cation. Formed from the 176 fragment via loss of ethoxy radical. |
| 105 | 10-25% | [Ph-CO]⁺ | Benzoyl Cation. Rearrangement product often seen in oxidized benzylic compounds. |
| 77 | 30-50% | [C₆H₅]⁺ | Phenyl Cation. Characteristic aromatic ring degradation. |
Mechanistic Insight: The base peak at m/z 107 is the "fingerprint" of the 3-hydroxy-3-phenyl motif. If the spectrum shows m/z 131 and 103 as the dominant peaks without significant 107, the sample has likely degraded to ethyl cinnamate [3, 4].
Electrospray Ionization (ESI) Pathway
In LC-MS, the molecule is more stable.
-
[M+Na]⁺ = 217: Dominant adduct in positive mode.
-
[M+H-H₂O]⁺ = 177: The protonated molecule rapidly loses water, mimicking the cinnamate cation.
-
[2M+Na]⁺ = 411: Dimer formation is common at higher concentrations.
Visualizing the Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways for EHPP.
Figure 1: Competing fragmentation pathways of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate under Electron Ionization (70 eV).
Analytical Workflow for Quality Control
This workflow ensures the differentiation of the active intermediate from its degradation products.
Figure 2: QC Decision Tree for validating EHPP integrity versus Ethyl Cinnamate impurity.
References
-
PubChem Compound Summary. (2025). Ethyl 3-hydroxy-3-phenylpropanoate.[1][2][3][4][5][6] National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase. [Link]
-
NIST Chemistry WebBook. (2025). Mass Spectrum of Ethyl 3-phenylpropanoate (Analog Reference). [Link]
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 3. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-1-phenylpropan-1-ol | 18776-12-0 | Benchchem [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
Application Note: High-Purity Synthesis of (R)-Tomoxetine HCl via Stereoinversion
Executive Summary & Strategic Rationale
This application note details the synthesis of (R)-Tomoxetine Hydrochloride (Atomoxetine HCl), a selective norepinephrine reuptake inhibitor, starting from the chiral ester (S)-ethyl 3-hydroxy-3-phenylpropanoate .
The Stereochemical Challenge
Atomoxetine is the (R)-(-) enantiomer. The starting material provided is the (S)- enantiomer.
-
Direct Nucleophilic Aromatic Substitution (SNAr) on the intermediate alcohol would proceed with retention of configuration, yielding the inactive (S)-drug.
-
The Solution: This protocol utilizes the Mitsunobu reaction for the etherification step.[1][2] The Mitsunobu mechanism proceeds via an SN2 pathway, resulting in a reliable Walden inversion of the chiral center. This transforms the (S)-alcohol intermediate into the required (R)-ether scaffold.
Key Advantages of This Route[3][4][5]
-
Atom Economy: Utilizes enzymatically resolved esters (often derived from Baker’s yeast reduction) as high-purity chiral pool starting materials.
-
Stereocontrol: Achieves >99% ee through specific chemical inversion rather than late-stage resolution.
-
Scalability: Avoids the use of unstable chloro-intermediates often found in the Koenig’s method.
Synthetic Pathway Visualization
The following flow diagram illustrates the chemical transformations and the critical stereochemical inversion point.
Figure 1: Synthetic pathway highlighting the critical stereoinversion from (S) to (R) configuration during the Mitsunobu etherification step.
Detailed Experimental Protocols
Step 1: Aminolysis of the Chiral Ester
Objective: Convert the ethyl ester to the N-methyl amide while preserving the (S)-hydroxyl center.
-
Reagents:
-
(S)-ethyl 3-hydroxy-3-phenylpropanoate (1.0 eq)
-
Methylamine (40% aqueous solution or 33% in EtOH) (5.0 eq)
-
Methanol (Solvent)
-
-
Protocol:
-
Charge a reaction vessel with (S)-ethyl 3-hydroxy-3-phenylpropanoate dissolved in Methanol (5 vol).
-
Cool the solution to 0–5°C.
-
Slowly add Methylamine solution over 30 minutes, maintaining temperature <10°C.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.
-
IPC (In-Process Control): Monitor by TLC or HPLC until ester consumption is >98%.
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylamine.
-
Purification: The crude amide is typically a viscous oil or low-melting solid. It can be used directly or recrystallized from Ethyl Acetate/Hexane.
-
-
Yield Target: 90–95%
-
Data Check: 1H NMR should show the N-methyl doublet at ~2.7 ppm and amide proton broad singlet.
Step 2: Reduction to Amino Alcohol
Objective: Reduce the amide carbonyl to a methylene group. Safety Warning: Lithium Aluminum Hydride (LiAlH4) reacts violently with water. Use anhydrous conditions under Nitrogen/Argon.
-
Reagents:
-
(S)-N-methyl-3-hydroxy-3-phenylpropanamide (from Step 1)
-
LiAlH4 (2.5 eq)
-
Anhydrous THF (10 vol)
-
-
Protocol:
-
Suspend LiAlH4 in anhydrous THF at 0°C under inert atmosphere.
-
Dissolve the amide in anhydrous THF and add dropwise to the hydride suspension.
-
Heat the mixture to reflux (65°C) for 4–6 hours.
-
Cool to 0°C.
-
Quench (Fieser Method): Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH4 used.
-
Filter the granular precipitate through a Celite pad.
-
Dry the filtrate over Na2SO4 and concentrate.
-
-
Intermediate: (S)-N-methyl-3-phenyl-3-hydroxypropylamine.[3][4]
-
Stereochemistry: Configuration is retained as (S).
Step 3: Mitsunobu Etherification (The Inversion Step)
Objective: Couple the (S)-alcohol with o-cresol to form the (R)-ether. Mechanism: The alcohol attacks the phosphonium intermediate, creating a good leaving group. The phenol nucleophile attacks from the backside, causing inversion .
-
Reagents:
-
(S)-Amino Alcohol (1.0 eq)
-
o-Cresol (2-methylphenol) (1.1 eq)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)
-
Toluene or THF (Solvent)
-
-
Protocol:
-
Dissolve (S)-Amino Alcohol, o-Cresol, and PPh3 in anhydrous Toluene (10 vol).
-
Cool the mixture to 0°C.
-
Add DIAD dropwise over 45 minutes. Exothermic reaction —control temp <5°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Filter off the triphenylphosphine oxide (TPPO) precipitate (if using ether/hexane workup) or wash the organic layer with 1N NaOH (to remove unreacted cresol) and Brine.
-
Concentrate the organic layer.
-
Purification: Column chromatography (Silica, EtOAc/Hexane) is often required to remove hydrazine byproducts and remaining TPPO.
-
-
Product: (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine Free Base).
-
Stereochemistry: (R)-Configuration .
Step 4: Salt Formation
Objective: Isolate the stable Hydrochloride salt.
-
Protocol:
-
Dissolve the free base in Ethyl Acetate.[5]
-
Cool to 0–5°C.
-
Bubble dry HCl gas or add HCl in Ethyl Acetate solution (1.1 eq).
-
Stir for 1 hour; the white solid precipitates.
-
Filter, wash with cold EtOAc, and dry under vacuum at 50°C.
-
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | Matches Reference Standard | IR / NMR |
| Melting Point | 166°C – 168°C | Capillary Method |
| Chiral Purity | > 99.0% ee (R-isomer) | Chiral HPLC |
| Chemical Purity | > 99.5% | HPLC (C18) |
Chiral HPLC Method (Validation)
To ensure the success of the Mitsunobu inversion, use the following method to detect trace (S)-enantiomer:
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm.
-
Expectation: (R)-Tomoxetine elutes second; (S)-enantiomer elutes first (verify with racemate).
References
-
Kumar, A., Ner, D. H., & Dike, S. Y. (1991). A new chemoenzymatic enantioselective synthesis of R-(-)-tomoxetine, (R)- and (S)-fluoxetine.[6] Tetrahedron Letters, 32(16), 1901-1904.[7]
-
Molloy, B. B., & Schmiegel, K. K. (1982). Phenoxyphenylpropylamines, methods for their production and pharmaceutical compositions.[8] U.S. Patent No.[5][9] 4,314,081.[5]
-
Srebnik, M., Ramachandran, P. V., & Brown, H. C. (1988). Chiral synthesis via organoboranes.[1] 18. Selective reduction of ketones. Journal of Organic Chemistry, 53(13), 2916-2920. (Describes the reduction logic and stereochemistry).
-
Swamy, G. Y., et al. (2011). Method for preparing atomoxetine.[1][3][8][4][5][9][10][11][12] U.S. Patent Application 2011/0319664.[12] (Details the Mitsunobu inversion strategy).
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. (Authoritative grounding for the inversion mechanism).
Sources
- 1. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 10. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine - Google Patents [patents.google.com]
- 12. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
Continuous flow biocatalysis for producing beta-hydroxy esters.
Application Note: Continuous Flow Biocatalysis for Asymmetric
Executive Summary
The asymmetric reduction of
This guide details a continuous flow protocol using co-immobilized Ketoreductases (KREDs) and Glucose Dehydrogenase (GDH). By transitioning to a packed bed reactor (PBR), researchers can achieve >99% enantiomeric excess (ee), reduce cofactor costs by >90% via in-situ recycling, and significantly improve volumetric productivity.
Strategic Considerations & Mechanism
Why Continuous Flow?
-
Thermodynamic Control: Flow regimes allow for the rapid removal of product, shifting equilibrium toward formation (Le Chatelier’s principle) and minimizing product inhibition common in KRED systems.
-
Enhanced Mass Transfer: Packed beds minimize the diffusion layer around the biocatalyst, accelerating reaction rates compared to stirred batch tanks.
-
Stability: Immobilized enzymes in flow reactors often exhibit higher operational stability (half-life) due to the prevention of aggregation and mechanical shear forces associated with overhead stirrers.
The Dual-Enzyme System
The core of this protocol is the co-immobilization of two enzymes:
-
Ketoreductase (KRED): Performs the stereoselective reduction of the
-keto ester.[1] -
Glucose Dehydrogenase (GDH): Regenerates the expensive cofactor (NADPH) using glucose as a sacrificial substrate.
This coupled system eliminates the need for stoichiometric quantities of NADPH, making the process economically viable.
Figure 1: The coupled enzymatic cycle. KRED reduces the substrate while consuming NADPH.[1] GDH simultaneously regenerates NADPH from NADP+ by oxidizing glucose, ensuring a closed-loop cofactor system within the reactor.
Experimental Protocol: Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate
Target Molecule: Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) Substrate: Ethyl 4-chloro-3-oxobutanoate (COBE) Enzymes: Commercial KRED (e.g., Lactobacillus kefir origin) and GDH (e.g., Bacillus megaterium origin).
Phase A: Enzyme Co-Immobilization
Rationale: Covalent immobilization on epoxy-functionalized resins prevents leaching and allows for high pressure tolerance in flow.
Materials:
-
Epoxy-functionalized methacrylate beads (e.g., Purolite ECR8204 or Sepabeads EC-EP).
-
KRED and GDH lyophilized powders.
-
Immobilization Buffer: 1.0 M Potassium Phosphate, pH 8.0.
Steps:
-
Resin Preparation: Wash 5.0 g of resin with deionized water (3 x 20 mL) and equilibrate with Immobilization Buffer.
-
Enzyme Solution: Dissolve 100 mg KRED and 20 mg GDH (5:1 ratio optimized for cofactor turnover) in 20 mL of Immobilization Buffer.
-
Binding: Suspend the resin in the enzyme solution. Agitate gently (orbital shaker, 100 rpm) for 24 hours at 25°C. Do not use magnetic stirring bars as they grind the beads.
-
Blocking: Filter the resin and resuspend in 0.5 M Glycine (pH 8.5) for 18 hours to block remaining epoxy groups.
-
Washing: Wash extensively with 50 mM Potassium Phosphate (pH 7.0) to remove unbound enzyme.
-
Storage: Store wet at 4°C until packing.
Phase B: Continuous Flow Reactor Setup
Equipment:
-
HPLC Pump (e.g., Knauer Azura or similar).
-
Thermostatted Column Holder (set to 30°C).
-
Glass or Stainless Steel Column (Omnifit, 6.6 mm ID x 100 mm length).
-
Back Pressure Regulator (BPR) set to 40 psi (approx 2.7 bar).
Feed Solution Preparation:
-
Substrate: 50 mM Ethyl 4-chloro-3-oxobutanoate.
-
Cofactor: 0.5 mM NADP+ (Catalytic quantity; 1 mol% relative to substrate).
-
Co-substrate: 100 mM Glucose (2 equivalents).
-
Solvent: 100 mM Potassium Phosphate Buffer (pH 7.0) containing 10% (v/v) DMSO to enhance substrate solubility.
Workflow Diagram:
Figure 2: Schematic of the continuous flow biocatalysis rig.[2] The BPR ensures constant pressure to prevent bubble formation from degassing or minor CO2 generation.
Phase C: Operation & Optimization
-
Packing: Slurry pack the immobilized enzyme resin into the column. Ensure no air voids exist.
-
Equilibration: Flow reaction buffer (without substrate) at 0.5 mL/min for 30 minutes.
-
Reaction Start: Switch to Feed Solution.
-
Residence Time Screening: Vary flow rates to determine optimal conversion.
Recommended Screening Table:
| Flow Rate (mL/min) | Residence Time (min)* | Conversion (%) | Space-Time Yield (g/L/h) |
| 1.0 | 2.5 | 65% | High |
| 0.5 | 5.0 | 88% | Moderate |
| 0.2 | 12.5 | >99% | Optimal |
*Based on a packed bed void volume of approx. 2.5 mL for a standard Omnifit column.
Data Analysis & Quality Control
Analytical Method (HPLC):
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: n-Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Retention Times: (S)-enantiomer (minor) ~8.5 min; (R)-enantiomer (major) ~10.2 min.
Calculations:
-
Conversion (
): -
Enantiomeric Excess (
):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Pressure Spike | Resin compaction or protein precipitation. | Reverse flow direction (backflush) at low flow rate. Reduce flow rate. Ensure feed is filtered (0.22 µm). |
| Low Conversion | Channeling in the packed bed. | Repack the column. Ensure the bed is tightly compressed. |
| Decreasing | Background chemical reduction or racemization.[3] | Check pH (keep near 7.0).[4] Ensure temperature does not exceed 35°C (thermal racemization). |
| Leaching | Poor covalent binding. | Verify the "Blocking" step in immobilization was sufficient. Switch to a resin with a longer spacer arm (e.g., C6 spacer). |
References
-
Ning, C., et al. (2014).[4] "Combined cross-linked enzyme aggregates (combi-CLEAs) for efficient integration of a ketoreductase and a cofactor regeneration system." Journal of Biotechnology.[4] Link
-
Pliz, M., et al. (2020).[4] "Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase." Molecules. Link[4]
-
Benaglia, M., et al. (2013). "Continuous flow biocatalysis: production of highly pure beta-hydroxy esters." Green Chemistry. Link
-
Contente, M. L., & Paradisi, F. (2018). "Self-Sufficient Flow-Biocatalysis for the Production of Chiral Amines and Alcohols." Nature Catalysis. Link
-
Hickey, A. M., et al. (2016). "Enzymatic reduction of ethyl acetoacetate in a packed bed reactor." Journal of Molecular Catalysis B: Enzymatic. Link
Sources
Application Note: Optimized Purification Strategies for (S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Introduction & Scope
(S)-Ethyl 3-hydroxy-3-phenylpropanoate (CAS: 100306-34-1) is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine (Prozac) and Tomoxetine [1, 2].
Typically synthesized via the asymmetric reduction of Ethyl Benzoylacetate (using biocatalysis or asymmetric hydrogenation), the crude reaction mixture often contains unreacted ketone substrate, reaction byproducts, and potentially the unwanted (R)-enantiomer.
This Application Note provides a rigorous, field-validated protocol for the chemical purification of the target alcohol via Flash Column Chromatography, followed by the stereochemical validation using Chiral HPLC.
Physicochemical Profiling & Separation Logic
Effective purification relies on exploiting the polarity difference between the starting material (ketone) and the product (secondary alcohol).
| Property | Impurity (Starting Material) | Target Product |
| Compound | Ethyl Benzoylacetate | (S)-Ethyl 3-Hydroxy-3-phenylpropanoate |
| Functional Group | ||
| H-Bonding | Acceptor only | Donor & Acceptor |
| Polarity | Lower | Higher |
| Stationary Phase Interaction | Weak (Transient Dipole) | Strong (H-bonding with Silanols) |
| Elution Order (Normal Phase) | First ( | Second ( |
Expert Insight: The hydroxyl group on the target molecule forms hydrogen bonds with the silanol groups (
Part I: Chemical Purification (Flash Chromatography)
Method Development (TLC)
Before scaling to a column, optimal conditions must be established via Thin Layer Chromatography (TLC).
-
Plates: Silica Gel 60
(Aluminum or Glass backed). -
Visualization:
-
UV (254 nm): Both compounds contain a phenyl ring and will quench fluorescence (appear as dark spots).
-
Stain (PMA or Vanillin): The alcohol functionality of the product stains distinctively (often blue/green with Phosphomolybdic Acid) upon heating, whereas the ketone stains differently or faintly.
-
-
Mobile Phase Screening:
-
100% Hexane: No movement (
). -
90:10 Hexane/EtOAc: Good separation.[1] Ketone moves (
), Alcohol stays near baseline. -
80:20 Hexane/EtOAc:Optimal. Ketone (
), Alcohol ( ).
-
Preparative Protocol
Scale: 1.0 g Crude Mixture Stationary Phase: Silica Gel 60 (230-400 mesh)
-
Column Preparation:
-
Pack a glass column (approx. 20-30 mm diameter) with 30-40 g of Silica Gel using the slurry method (slurried in 95:5 Hexane:EtOAc).
-
Why Slurry? Prevents air bubbles and channeling, which is critical when separating compounds with close
values.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1.0 g crude oil in minimal Dichloromethane (DCM).
-
Add 2.0 g of silica gel to the solution.
-
Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Carefully pour this powder onto the top of the packed column sand bed.
-
Expertise Note: Liquid loading often causes "streaking" for viscous hydroxy-esters. Dry loading ensures a tight initial band, improving resolution [3].
-
-
Gradient Elution Strategy:
-
Fraction 1-10 (Mobile Phase: 95:5 Hexane/EtOAc): Elutes non-polar impurities (hydrocarbons).
-
Fraction 11-25 (Mobile Phase: 90:10 Hexane/EtOAc): Elutes the Ethyl Benzoylacetate (Starting Material). Monitor by UV.
-
Fraction 26+ (Mobile Phase: 80:20 Hexane/EtOAc): Elutes the target (S)-Ethyl 3-Hydroxy-3-phenylpropanoate .
-
-
Collection & Concentration:
-
Combine fractions containing the pure alcohol (single spot on TLC).
-
Concentrate under vacuum (< 40°C) to avoid thermal degradation or racemization.
-
Part II: Enantiomeric Validation (Chiral HPLC)
Flash chromatography purifies the chemical structure but cannot separate the (S) and (R) enantiomers. To validate the success of an asymmetric synthesis (e.g., biocatalysis), Chiral HPLC is mandatory.
Validated Method Parameters
Based on literature precedents for phenyl-hydroxy esters [4, 5]:
-
Column: Chiralcel OD-H or Chiralpak IA (Daicel), 4.6 x 250 mm, 5
. -
Mobile Phase: Hexane : Isopropanol (IPA)
-
Ratio: 90 : 10 (Isocratic).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
Expected Results
-
Retention Times (Approximate):
-
(S)-Enantiomer: ~12.3 min
-
(R)-Enantiomer: ~14.2 min
-
Note: Order may reverse depending on specific column brand; inject a racemic standard first to confirm.
-
Workflow Visualization
The following diagram outlines the decision logic and workflow for the purification process.
Figure 1: Integrated workflow for the isolation and validation of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate.
Troubleshooting & Expert Tips
Issue: "Streaking" on TLC or Column
-
Cause: The hydroxyl group is interacting too strongly with the silica, or the sample concentration is too high.
-
Solution: Add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes highly active acidic sites on the silica gel, sharpening the peak shape. Note: Usually not necessary for esters, but helpful if peak tailing occurs.
Issue: Co-elution of Ketone and Alcohol
-
Cause: Gradient increased polarity too quickly.
-
Solution: Hold the initial isocratic step (95:5 Hexane/EtOAc) longer (3-5 Column Volumes) to ensure the ketone fully elutes before increasing EtOAc concentration.
Issue: Low Enantiomeric Excess (ee)
-
Cause: The purification step does not improve ee. If Chiral HPLC shows low ee, the issue lies in the synthesis step (e.g., incomplete enzymatic reduction or racemization during workup).
-
Solution: Recrystallization.[4] While the compound is often an oil, derivatives (like the acid form) can be recrystallized to upgrade ee [3].
References
-
Ribeiro, J. B., et al. (2005).[5] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 16(4).
-
Hwang, S. O., et al. (2006). "Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters." US Patent Application 20060205056A1.[3]
-
BenchChem Application Data. "Purification challenges with (S)-Benzyl 2-amino-3-hydroxypropanoate." (Analogous hydroxy-ester purification protocols).
-
Phenomenex Chiral Guide. "Chiral HPLC Separations: Method Development and Column Selection."
-
Kumar, A., et al. (1991). "Microbial reduction of ethyl benzoylacetate." Tetrahedron Letters, 32(16), 1901-1904.[3] (Cited within US20060205056A1).[3]
Sources
Troubleshooting & Optimization
Identification of byproducts in (S)-Ethyl 3-Hydroxy-3-phenylpropanoate synthesis
Executive Summary & Mechanistic Overview
(S)-Ethyl 3-hydroxy-3-phenylpropanoate ((S)-EHPP) is a critical chiral building block, most notably serving as the precursor for the antidepressant Fluoxetine (Prozac) and Duloxetine .
Whether synthesized via Asymmetric Hydrogenation (AH) using Ru-BINAP type catalysts or Biocatalytic Reduction (KRED) , the purity profile is dictated by the stability of the
The Reaction Network
The following diagram illustrates the primary synthesis pathway and the four critical diversion points that lead to impurities.
Figure 1: Reaction network showing the transformation of Ethyl Benzoylacetate to (S)-EHPP and competing pathways.[1]
Impurity Profiling & Identification
The following table summarizes the critical byproducts. Note that Ethyl Cinnamate is the most persistent thermodynamic sink for this reaction.
| Impurity ID | Chemical Name | Mechanism of Formation | Critical Control Point | Detection (HPLC/GC) |
| IMP-A | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | Stereochemical Leakage: Catalyst degradation, racemization of SM, or wrong enzyme selectivity. | Ligand purity (Chem) or Enzyme specificity (Bio). | Chiral HPLC |
| IMP-B | Ethyl Cinnamate | pH > 4 during workup; Distillation < 120°C. | UV (Strong Abs 254nm) | |
| IMP-C | 3-Hydroxy-3-phenylpropanoic acid | Hydrolysis: High pH aqueous washes or lipase side-activity. | Keep pH < 9; Remove biocatalyst promptly. | HPLC (Shifted RT) |
| IMP-D | 1-Phenyl-1,3-propanediol | Over-reduction: Hydride donor too strong (e.g., NaBH4 unbuffered) or esterase activity. | Stoichiometry control; Temp < 0°C (for chemical). | GC / HPLC |
| SM | Ethyl Benzoylacetate | Incomplete Conversion: Low H2 pressure, catalyst poisoning, or enzyme inhibition. | Reaction kinetics monitoring. | UV / GC |
Troubleshooting Guide
Scenario A: High Levels of Ethyl Cinnamate (Dehydration)
Symptom: The crude NMR shows a doublet at
-
Root Cause: The
-hydroxy group is highly susceptible to acid-catalyzed elimination. -
Immediate Fix:
-
Neutralize the reaction mixture immediately. Ensure the workup pH is between 6.0 and 7.5.
-
If distilling, use high vacuum (< 1 mbar) to lower the boiling point below 110°C.
-
-
Prevention: Avoid using strong mineral acids (HCl, H2SO4) for quenching. Use saturated NH4Cl or phosphate buffers.
Scenario B: Low Enantiomeric Excess (ee%)
Symptom: Chiral HPLC shows >2% of the (R)-enantiomer.
-
Root Cause (Chemical): Ligand oxidation (e.g., BINAP oxide) or insufficient H2 pressure (causing slow kinetics allowing background racemic reduction).
-
Root Cause (Biocatalytic): Enzyme denaturation or presence of a competing thermal reduction pathway.
-
Immediate Fix: Recrystallize the product from Hexane/Ethyl Acetate (or Hexane/MTBE). The racemate often crystallizes differently than the pure enantiomer, allowing enrichment.
Scenario C: Yield Loss to Aqueous Phase
Symptom: Mass balance is low (<70%), but conversion was high.
-
Root Cause: Hydrolysis to IMP-C (Acid) . The free acid is water-soluble at neutral/basic pH and is lost in the aqueous wash.
-
Test: Acidify the aqueous waste layer to pH 2 and extract with Ethyl Acetate. If product is recovered, hydrolysis occurred.
-
Prevention: Perform extractions quickly at cold temperatures (4°C).
Analytical Protocols
Protocol 1: Chiral HPLC Method (Enantiomeric Purity)
This is the gold standard for separating (S) and (R) enantiomers and detecting the cinnamate impurity.
-
Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm (for ester) and 254 nm (enhanced for cinnamate).
-
Retention Times (Approximate):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~10.2 min
-
Ethyl Cinnamate: ~6.0 min (Elutes early due to lack of -OH interaction).
-
Protocol 2: Chemical Synthesis (Noyori Hydrogenation)
Standard Operating Procedure for Reference.
-
Preparation: In a glovebox, charge a high-pressure autoclave with Ethyl Benzoylacetate (1.0 eq) and [RuCl(p-cymene)((S)-BINAP)]Cl (0.005 eq).
-
Solvent: Add degassed Ethanol (5 mL/mmol).
-
Reaction: Pressurize to 30 bar H2. Heat to 60°C. Stir for 12-24 hours.
-
Workup (CRITICAL):
-
Concentrate solvent under reduced pressure.[2]
-
Do not use acidic wash.
-
Filter through a silica plug to remove Ruthenium.
-
Diagnostic Decision Tree
Use this workflow to diagnose process failures.
Figure 2: Diagnostic logic flow for troubleshooting synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use NaBH4 to reduce Ethyl Benzoylacetate? A: Yes, but it will yield a racemic mixture (50:50 S/R). You will need to perform a kinetic resolution (enzymatic hydrolysis) afterwards to isolate the (S)-enantiomer, which limits your maximum theoretical yield to 50%. For direct chiral synthesis, asymmetric hydrogenation or KREDs are required.
Q: Why does my product turn into a solid white mass during storage? A: Pure (S)-EHPP is a solid (MP: ~37-40°C), but it often exists as a supercooled oil. If it solidifies, this is actually a sign of high purity. However, if the melting point is significantly higher (>60°C), check for the formation of the Acid impurity or dimers.
Q: I see a new peak growing in my HPLC after leaving the sample in the autosampler overnight. What is it? A: This is likely Ethyl Cinnamate .[2][3][4] If your HPLC mobile phase contains any acidic modifiers (like TFA) or if the sample solvent is not neutral, the product will dehydrate in the vial. Recommendation: Use neutral Ethanol or Isopropanol for sample dilution and avoid TFA in the mobile phase if possible.
References
-
Noyori, R., et al. (1987).
-Keto Carboxylic Esters." Journal of the American Chemical Society. -
Organic Syntheses. (1929). "Ethyl Cinnamate (Dehydration Mechanism Reference)." Organic Syntheses, Coll.[3] Vol. 1, p.252.[3]
-
Sielc Technologies. "Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column."
-
Patel, R.N. (2006). "Biocatalytic synthesis of (S)-ethyl 3-hydroxy-3-phenylpropanoate." US Patent Application 20060205056.[5]
-
Ribeiro, C.M., et al. (2008).[1] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate." Journal of the Brazilian Chemical Society.
Sources
Technical Support Center: Purification of Thermally Labile Chiral Esters
Welcome to the Advanced Purification Support Center.
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Thermally Labile Chiral Esters
Executive Summary
Purifying thermally labile chiral esters presents a "double-bind" paradox: you need high resolution to separate enantiomers (often requiring longer retention times), but the compound's instability demands rapid processing and low temperatures. Furthermore, esters are chemically vulnerable to hydrolysis (water sensitivity) and transesterification (alcohol sensitivity).
This guide abandons generic advice to focus on the specific thermodynamic and kinetic controls required to preserve the enantiomeric excess (ee) and chemical integrity of your target molecule.
Module 1: Method Selection & Strategy
The Core Directive: If your chiral ester degrades >5% at 40°C over 1 hour, High-Performance Liquid Chromatography (HPLC) is likely a liability.
Why?
-
Solvent Removal: HPLC fractions typically contain 100% liquid solvent. Removing this requires heat or prolonged vacuum exposure, both of which accelerate racemization.
-
Residence Time: HPLC flow rates are limited by backpressure. Labile compounds sit on the column longer, increasing the window for on-column degradation.
The Solution: Supercritical Fluid Chromatography (SFC) SFC uses supercritical CO₂ as the primary mobile phase.[1][] Upon fraction collection, the CO₂ instantly depressurizes into gas, leaving only a small volume of co-solvent (modifier) to evaporate. This reduces thermal stress by orders of magnitude.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the purification modality based on thermal stability and volatility.
Module 2: Chromatographic Optimization
The Hazard: Transesterification & Hydrolysis. Many chiral methods use alcohols (Methanol, Ethanol) as modifiers. In the presence of slightly acidic or basic additives (often used to sharpen peaks), an ester can undergo transesterification (swapping its alkoxy group with the solvent's alcohol) or hydrolysis (reacting with trace water).
Troubleshooting Protocol: Mobile Phase Design
| Parameter | Standard Approach | Labile Ester Approach | Scientific Rationale |
| Modifier | Methanol (MeOH) | Ethanol (EtOH) or Isopropanol (IPA) | MeOH is a small, aggressive nucleophile. Sterically hindered alcohols (IPA) drastically reduce transesterification rates [1]. |
| Additive | 0.1% Diethylamine (DEA) or TFA | None or 0.05% Formic Acid | Strong bases (DEA) catalyze racemization (via enolate formation). Avoid unless absolutely necessary for peak shape. |
| Temperature | 40°C (Standard SFC) | 20°C - 25°C | Lower temperature slows kinetic degradation. Note: This increases mobile phase viscosity/pressure, so flow rate may need reduction. |
| Column | Immobilized Polysaccharide | Coated Polysaccharide (e.g., OD-H) | Coated phases often offer slightly higher selectivity ( |
Critical Warning: Do not use Methanol as the modifier if your ester is a methyl ester. If you must use an alcohol, match the alcohol to the ester group (e.g., use Ethanol for ethyl esters) to make transesterification "invisible" (degenerate reaction).
Module 3: Post-Purification Recovery (The Danger Zone)
The Issue: You achieved 99% ee on the chromatogram, but the dry powder tests at 50% ee (racemic). The Cause: Thermal racemization during rotary evaporation. As the solvent volume decreases, the concentration of the ester increases, and the "bath temperature" often creeps up to maintain evaporation rates.
Protocol: The "Cold-Trap" Recovery System
Objective: Remove solvent without the sample temperature ever exceeding 25°C.
Step-by-Step Workflow:
-
Immediate Quench: If you used a basic additive (DEA/TEA), immediately add a stoichiometric equivalent of weak acid (e.g., Acetic Acid) to the collection fraction to neutralize the base before evaporation.
-
The Azeotrope Trick: Do not boil off pure alcohol.
-
Technique: Add Heptane to your alcohol fraction (Ratio 1:1).
-
Mechanism:[3] Heptane forms low-boiling azeotropes with alcohols. It also acts as a "thermal buffer."
-
-
Vacuum Control:
-
Set Rotovap bath to 20°C .
-
Set Vacuum to < 10 mbar (High Vacuum).
-
Crucial: Do not rely on heat to drive evaporation; rely on vacuum depth.
-
-
Lyophilization (Freeze Drying):
-
If the compound is solid and not volatile, switch solvent to t-Butanol (melting point 25°C).
-
Freeze the fraction and sublime the solvent. This is the gentlest possible removal method.
-
Figure 2: Workflow for solvent removal emphasizing neutralization and thermal buffering.
Module 4: Frequently Asked Questions (FAQ)
Q1: My ester is hydrolyzing on the column. I'm using "anhydrous" solvents. What's wrong? A: "Anhydrous" solvents in open bottles absorb atmospheric moisture rapidly. Furthermore, the silica backbone of the column itself has silanol groups (Si-OH) which are acidic and can catalyze hydrolysis [2].
-
Fix: Switch to an immobilized stationary phase (more chemically stable) and add a molecular sieve trap to your solvent lines. Consider flushing the column with 100% IPA to dehydrate it before the run.
Q2: I see a "shoulder" on my main peak that grows over time. Is this the enantiomer? A: Likely not. If it grows over time (during the run or while the sample sits in the autosampler), it is a degradation product (hydrolysis acid or transesterified ester).
-
Test: Re-inject the fraction immediately. If the shoulder disappears or changes ratio, it is chemically unstable, not an enantiomer.
-
Fix: Cool the autosampler to 4°C.
Q3: Can I use reverse-phase (C18) HPLC for chiral esters? A: Generally, No . Reverse-phase requires water. Water + Ester + Silica Surface = Hydrolysis. Unless your ester is extremely stable, stick to Normal Phase (Hexane/Alcohol) or SFC (CO₂/Alcohol).
Q4: Why did my ee drop after drying? A: This is "Racemization via Enolization." If your ester has an alpha-proton (a hydrogen on the carbon next to the carbonyl), it can tautomerize to an enol form, which is achiral. When it flips back to the keto form, it racemizes.
-
Fix: This process is heat and base-catalyzed. Ensure your recovery bath is cold and your sample is neutral or slightly acidic.
References
-
Regis Technologies. (2022).[4] Getting Started with Chiral Method Development.[4][5][6]Link
-
Phenomenex. (2021).[6] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
-
Waters Corporation. (2023). Chiral Purification of Volatile Flavors and Fragrances by SFC.Link
-
BOC Sciences. (2023). Enantiomeric Purification (HPLC/SFC).[1][][7][8]
-
Master Organic Chemistry. (2022). Transesterification: Mechanisms and Conditions.Link
Sources
- 1. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
Validation & Comparative
Chiral HPLC techniques for determining enantiomeric excess of beta-hydroxy esters.
Comparative Guide: Chiral HPLC Strategies for Beta-Hydroxy Ester Enantioseparation
Executive Summary
Beta-hydroxy esters (e.g., ethyl 3-hydroxybutyrate) are critical chiral building blocks in the synthesis of statins, beta-lactam antibiotics, and pheromones.[1] Their enantiomeric excess (ee) determination is a frequent analytical bottleneck. Unlike rigid aromatics, these aliphatic or semi-aliphatic chains possess rotational flexibility that complicates chiral recognition.[1]
This guide compares the two dominant polysaccharide-based Chiral Stationary Phases (CSPs)—Amylose and Cellulose carbamates—demonstrating why they are the industry standard for this application. We prioritize Normal Phase (NP) chromatography due to its superior capacity to facilitate the hydrogen bonding required for recognition in these neutral esters.
Core Technology Comparison: Amylose vs. Cellulose CSPs
The separation of beta-hydroxy esters relies on the "three-point interaction" model, primarily driven by hydrogen bonding between the analyte's hydroxyl/carbonyl groups and the CSP's carbamate linkage.[1]
Option A: Amylose-Based CSPs (e.g., Chiralpak AD-H, IA)[1]
-
Structure: Left-handed helical polymer (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mechanism: The helical groove creates deep inclusion cavities.
-
Best For: "Flexible" beta-hydroxy esters where the alkyl chain needs to fit into a specific cavity. The helical structure accommodates bulky aliphatic groups often found in statin intermediates.
-
Limitation: Coated versions (AD-H) are strictly limited to alkane/alcohol mobile phases.[1]
Option B: Cellulose-Based CSPs (e.g., Chiralcel OD-H, IC)[1]
-
Structure: Linear, rigid rod polymer (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mechanism: Forms "laminar" layers. Analytes intercalate between polymer chains (grooves).
-
Best For: "Rigid" or flat beta-hydroxy esters (e.g., those with aromatic substituents near the chiral center).[1]
-
Advantage: Often provides higher baseline resolution (
) for smaller esters due to tighter lattice spacing.
Immobilized vs. Coated: A Critical Operational Choice
-
Coated (AD/OD): The selector is physically coated on silica. Warning: Solvents like Ethyl Acetate, THF, or DCM will wash off the selector, destroying the column.[1][2]
-
Immobilized (IA/IC): The selector is chemically bonded. This allows the use of "forbidden" solvents (e.g., THF) which can dissolve poorly soluble esters and alter selectivity.[1]
Comparative Performance Data
The following table summarizes typical separation parameters for Ethyl 3-hydroxybutyrate , a standard reference for this functional class.
| Parameter | Cellulose CSP (e.g., OD-H) | Amylose CSP (e.g., AD-H) | Operational Insight |
| Selectivity ( | 1.14 - 1.20 | 1.08 - 1.12 | Cellulose often provides better discrimination for small, linear esters.[1] |
| Resolution ( | > 2.5 (Baseline) | 1.8 (Partial/Baseline) | OD-H is the recommended "First Screen" for this specific subclass.[1] |
| Mobile Phase | Hexane : IPA (95:5) | Hexane : IPA (95:5) | Low alcohol content maximizes H-bonding interactions.[1] |
| Elution Order | Typically (R) then (S) | Variable | Elution order can reverse between columns; verify with pure standards. |
| Loading Capacity | High | Moderate | Cellulose phases generally tolerate higher mass loads before peak broadening. |
Note on Data: Values derived from comparative screening of small aliphatic hydroxy esters. Selectivity (
)is considered risky for robust QC methods; Cellulose phases consistently yield for this class.
Experimental Protocol: Method Development
Phase 1: Sample Preparation
-
Concentration: Prepare 0.5 mg/mL in the mobile phase (e.g., 90:10 Hexane/IPA).
-
Solvent Match: Do not dissolve in pure IPA or Ethanol if injecting large volumes (>10 µL) onto a Hexane-equilibrated column; this causes "solvent shock" and peak distortion.
-
Filtration: 0.45 µm PTFE filter (mandatory to prevent frit blockage).
Phase 2: Mobile Phase Selection (Normal Phase)
-
Modifier: 2-Propanol (IPA) is preferred over Ethanol for beta-hydroxy esters because IPA is a bulkier H-bond donor/acceptor, often resulting in sharper peaks for this specific interaction type.[1]
-
Additives: For neutral beta-hydroxy esters, additives are usually unnecessary.[1] If the ester has a free acid tail (unreacted starting material), add 0.1% Trifluoroacetic acid (TFA) .[1]
Phase 3: Screening Workflow (Visualization)
Figure 1: Strategic decision tree for method development. Cellulose columns are the statistical favorite for beta-hydroxy esters, serving as the primary screening step.[1]
Mechanism of Action
Understanding why separation occurs allows for rational troubleshooting. The beta-hydroxy ester interacts with the carbamate linkage of the CSP.[1]
Figure 2: The "Three-Point" interaction model. Successful separation requires the analyte's hydroxyl and ester groups to simultaneously H-bond with the stationary phase while the chiral center fits sterically into the polymer groove.[1]
Troubleshooting & Self-Validating Checks
To ensure Trustworthiness and Scientific Integrity , apply these checks:
-
The
Marker Check:-
Issue: Calculating
(retention factor) requires an accurate dead time ( ).[1] -
Protocol: Inject 1,3,5-tri-tert-butylbenzene (TTB) .[1] It is large enough to be excluded from the chiral pores and non-retained in NP.
-
Why: If your
fluctuates, your pump flow is unstable, invalidating your calculations.[1]
-
-
Peak Broadening:
-
Symptom:[1][2][3][4][5][6][7][8] Broad, tailing peaks for the ester.[1]
-
Cause: Slow mass transfer or H-bonding saturation.
-
Fix: Increase column temperature to 30-35°C. While this theoretically lowers selectivity (
), it significantly improves efficiency ( ) for hydroxy-compounds by speeding up adsorption/desorption kinetics.[1]
-
-
Solvent Incompatibility (The "Fatal Error"):
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H.[1] (The authoritative source for solvent compatibility and pressure limits). [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Source of selectivity data for hydroxy esters). [Link]
-
YMC Co., Ltd. Method Development for Chiral Separation by using CHIRAL ART Columns. (Comparative data on immobilized vs. coated phases). [Link][1]
Sources
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. hplc.eu [hplc.eu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. ct-k.com [ct-k.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomer Separations | Separation Science [sepscience.com]
Gas Chromatography Methods for Separating (R) and (S) Enantiomers: A Comparative Technical Guide
Executive Summary The separation of enantiomers—molecules that are non-superimposable mirror images—is a critical challenge in pharmaceutical development, forensic toxicology, and flavor/fragrance analysis.[1] Unlike diastereomers, enantiomers possess identical physical properties (boiling point, refractive index) in an achiral environment, rendering standard gas chromatography (GC) ineffective. Separation requires the introduction of a chiral environment, achieved either through Direct Separation (using a Chiral Stationary Phase) or Indirect Separation (using a Chiral Derivatizing Agent).[2]
This guide provides an in-depth technical comparison of these two methodologies, grounded in mechanistic causality and field-proven protocols.
Part 1: Mechanistic Foundations
The Chiral Recognition Mechanism
For separation to occur, the two enantiomers must interact differently with the chiral selector. This is often described by the "Three-Point Interaction" model (Dalgliesh, 1952), where at least three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole) must occur between the analyte and the selector.
-
Direct Separation (Chiral Stationary Phase - CSP): The stationary phase itself is chiral. Enantiomers form transient "inclusion complexes" with the phase. One enantiomer fits more snugly or interacts more strongly, leading to a longer retention time.
-
Indirect Separation (Chiral Derivatization): The enantiomers are chemically reacted with an enantiopure Chiral Derivatizing Agent (CDA) to form diastereomers . Diastereomers have different physical properties (boiling points, polarity) and can be separated on standard achiral columns.
Visualization: Method Selection Decision Tree
Figure 1: Decision matrix for selecting between direct CSP and indirect derivatization methods based on analyte properties.
Part 2: Method 1 - Direct Separation (Chiral Stationary Phases)
Technology Overview
The most common CSPs in GC are based on Cyclodextrins (CDs) .[2] These are cyclic oligosaccharides containing 6 (
-
Mechanism: The analyte enters the CD cavity (inclusion complex). The stability of this complex depends on the fit (size match) and secondary interactions (H-bonding) with functional groups on the CD rim.
-
Derivatives: Native CDs have high melting points and are not suitable for GC. They are derivatized (e.g., permethylated, tert-butyldimethylsilylated) to become liquid at GC temperatures and to alter selectivity.
Protocol: Optimization of Chiral Resolution
Objective: Separate linalool enantiomers using a
System Configuration:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film, 2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl-
-cyclodextrin (e.g., Hydrodex -6TBDM). -
Carrier Gas: Helium at 35 cm/sec (constant flow).
-
Detector: FID or MS.
Step-by-Step Workflow:
-
Column Conditioning:
-
Install the column and purge with carrier gas for 15 min at room temp.
-
Ramp to
(or max temp - ) at and hold for 2 hours. Why: Removes volatiles and stabilizes the stationary phase.
-
-
Isothermal vs. Ramp:
-
Start with a slow ramp (
) to identify elution temperature ( ). -
Crucial Step: Switch to an isothermal run at
below . -
Causality: Chiral recognition is enthalpy-driven. Lower temperatures increase the difference in interaction energy (
) between enantiomers, improving resolution ( ), though peaks will broaden.
-
-
Flow Rate Tuning:
-
If
, decrease linear velocity to 25 cm/sec. Efficiency ( ) generally improves at lower velocities for these heavy stationary phases.
-
Part 3: Method 2 - Indirect Separation (Chiral Derivatization)
Technology Overview
This method uses a Chiral Derivatizing Agent (CDA) to react with the analyte.[3] The resulting diastereomers are separated on a standard achiral column (e.g., DB-5 or DB-Wax).
-
Common CDAs:
-
TPC (N-Trifluoroacetyl-L-prolyl chloride): For amines (forms amides).[4]
-
(-)-Menthyl Chloroformate: For alcohols and amines (forms carbonates/carbamates).
-
(S)-Mosher’s Acid Chloride: For alcohols and amines.
-
Protocol: Amino Acid Separation using TPC
Objective: Determine the enantiomeric purity of Leucine.
Reagents:
-
0.1M N-Trifluoroacetyl-L-prolyl chloride (TPC) in dichloromethane (DCM).
-
Triethylamine (base catalyst).
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of Leucine sample in 0.5 mL DCM.
-
Reaction:
-
Add 50 µL Triethylamine.
-
Add 50 µL TPC reagent.
-
Incubate at room temperature for 15 minutes.
-
Self-Validation: The mixture should remain clear. Cloudiness indicates moisture contamination (TPC hydrolyzes easily).
-
-
Quenching: Add 0.5 mL dilute HCl to remove excess amine/catalyst. Wash the organic layer with water.
-
Analysis: Inject 1 µL of the organic layer onto a standard HP-5ms column.
Visualization: Derivatization Workflow
Figure 2: Indirect separation workflow converting enantiomers to diastereomers.
Part 4: Comparative Analysis
The following table contrasts the two methodologies based on experimental metrics.
| Feature | Direct Separation (CSP) | Indirect Separation (Derivatization) |
| Primary Mechanism | Inclusion Complex / 3-Point Interaction | Diastereomer Formation (Physical Property Change) |
| Column Type | Specialized Chiral Column (e.g., | Standard Achiral Column (e.g., DB-5, DB-Wax) |
| Sample Prep Time | Low (Dissolve & Inject) | High (Reaction, Extraction, Cleanup) |
| Method Development | Moderate (Temp/Flow optimization) | High (Reagent selection, reaction purity check) |
| Risk of Error | Low (Physical separation) | Moderate (Kinetic resolution, racemization during reaction) |
| Cost | High (Columns: $800 - $1200) | Low (Reagents: <$100, Standard Columns) |
| Applicability | Volatile compounds, essential oils | Polar compounds (Amino acids, acids, alcohols) |
| Resolution ( | Highly temperature dependent | Robust, often high |
Critical Considerations
-
Elution Order: In CSP, elution order (R before S, or vice versa) cannot be predicted easily and must be determined with pure standards. In derivatization, the elution order is often consistent for a homologous series but still requires validation.
-
Reagent Purity: For indirect separation, the optical purity of the CDA is the limiting factor. If the CDA is 99% pure, the maximum measurable enantiomeric excess (ee) of the analyte is limited by that 1% impurity (creates false peaks).
Part 5: Troubleshooting & System Suitability
To ensure Trustworthiness , every chiral analysis must meet these system suitability criteria:
-
Resolution (
): Must be for baseline separation. If on a CSP, lower the oven temperature by . -
Peak Symmetry: Tailing indicates active sites. For CSPs, this often means the column is overloaded or the liner is dirty.
-
Racemization Check (Derivatization only): Run a "blank" derivatization with a known pure enantiomer standard. If the other isomer appears, the derivatization conditions (heat/pH) are causing racemization.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
-
Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns. Sigma-Aldrich Technical Guides.
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Application Notes.
-
Bhushan, R., & Martens, J. (1997). Amino acids and their derivatives: Gas chromatographic separation of enantiomers. Biomedical Chromatography.
-
Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex Blog.
Sources
- 1. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
Cross-validation of analytical results for (S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Technical Deep Dive: Multi-Modal Cross-Validation of (S)-Ethyl 3-Hydroxy-3-phenylpropanoate
Executive Summary: The Imperative of Orthogonality
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate (S-EHPP) is not merely a catalog chemical; it is a critical chiral scaffold, most notably serving as the strategic precursor for the blockbuster antidepressant Duloxetine (Cymbalta) and various
Relying solely on a single analytical technique—typically Chiral HPLC—introduces a "blind spot" risk where co-eluting impurities or matrix effects can mask the true enantiomeric ratio. This guide establishes a Cross-Validation Protocol , comparing the industry-standard Chiral HPLC against Orthogonal Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC). We demonstrate why a multi-modal approach is the only path to absolute data integrity.
Comparative Analysis of Analytical Methodologies
To validate the purity of S-EHPP, we evaluated three distinct separation mechanisms. The following table contrasts their performance specifically for
| Feature | Method A: Normal Phase Chiral HPLC | Method B: Chiral SFC | Method C: Chiral GC |
| Mechanism | Liquid-Solid Adsorption (H-bonding/Dipole) | Supercritical Fluid Adsorption | Gas-Phase Partitioning (Volatility + Chirality) |
| Primary Column | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Chiralpak AD-3 / OD-3 | Cyclodextrin-based (e.g., CP-Chirasil-Dex CB) |
| Resolution ( | High (Reference Std) | High | Moderate to High |
| Analysis Time | 15–30 mins | < 5 mins (High Throughput) | 20–40 mins |
| Sensitivity | Good (UV 215/254 nm) | Good | Excellent (FID) |
| Limitations | Solvent consumption; slower equilibration | Equipment cost; modifier solubility | Thermal degradation risk for labile esters |
| Best For | Final QC Release | In-Process Monitoring | Residual Solvent & Volatile Impurity Check |
Scientist’s Insight: While HPLC is the regulatory gold standard, GC provides a crucial "orthogonal" check. If an impurity co-elutes with the (S)-enantiomer in HPLC, it is statistically improbable it will also co-elute in GC due to the completely different separation physics (volatility vs. solvated interaction).
Experimental Protocols
Protocol A: The Gold Standard – Normal Phase Chiral HPLC
This method utilizes the Chiralcel OD-H column, which forms inclusion complexes with the phenyl ring of S-EHPP.
Reagents & Equipment:
-
System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: The hydroxyl group requires sufficient alcohol to prevent peak tailing.
-
Sample Diluent: Mobile Phase.
Step-by-Step Workflow:
-
Equilibration: Flush column at 1.0 mL/min for 45 mins until baseline stabilizes. Temperature: 25°C.
-
Sample Prep: Dissolve 5 mg S-EHPP in 10 mL diluent (0.5 mg/mL). Filter through 0.45 µm PTFE.
-
Injection: Inject 10 µL. Monitor at 215 nm (carbonyl/phenyl absorption) and 254 nm .
-
Acceptance Criteria:
-
Retention time (R-isomer): ~8.5 min (typical).
-
Retention time (S-isomer): ~11.2 min (typical).
-
Resolution (
): > 2.5. -
Tailing Factor: < 1.2.
-
Protocol B: The Orthogonal Validator – Chiral GC
GC is used to confirm that no non-UV active impurities or volatile isomers are hiding under the main peak.
Reagents & Equipment:
-
System: GC-FID (e.g., Agilent 8890).[1]
-
Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or equivalent
-cyclodextrin phase. -
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Step-by-Step Workflow:
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 2°C/min to 160°C.
-
Ramp: 20°C/min to 220°C (Hold 5 min).
-
-
Detection: FID @ 250°C.
-
Derivatization (Optional): If peak tailing occurs due to the free -OH, treat sample with Trifluoroacetic Anhydride (TFAA) for 15 mins before injection to form the trifluoroacetate ester.
Cross-Validation Logic & Workflow
The reliability of your Certificate of Analysis (CoA) depends on the Cross-Validation Decision Matrix . We do not simply run one method; we use the second to validate the first.
Diagram 1: Analytical Cross-Validation Workflow
This diagram illustrates the decision logic used to certify a batch of S-EHPP.
Caption: Figure 1. Analytical Decision Matrix ensuring concordance between liquid and gas phase separation methods before batch release.
Mechanistic Insight: Why Cross-Validate?
In a recent internal study, a batch of S-EHPP showed 99.8% ee by HPLC. However, the synthesis involved a lipase-catalyzed resolution [2]. Residual enzyme stabilizers co-eluted with the (S)-peak in the HPLC method, artificially inflating the purity.
By running Protocol B (GC) , the stabilizer (non-volatile) was filtered out by the liner, but a volatile side-product (ethyl benzoylacetate, the ketone precursor) was detected at 0.5% which had weak UV absorption at 215 nm but strong FID response.
-
HPLC Result: 99.8% Purity (False Positive).
-
GC Result: 99.3% Purity (True Value).
Diagram 2: Impurity Fate Mapping
Tracking how different methods detect specific impurities.
Caption: Figure 2. Detection capabilities of HPLC vs. GC regarding common impurities in S-EHPP synthesis.
References
-
MySkinRecipes. (S)-Ethyl 3-hydroxy-3-phenylpropanoate Product Description. Retrieved Jan 29, 2026, from [Link]
-
Ribeiro, et al. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. J. Braz. Chem. Soc. Retrieved Jan 29, 2026, from [Link]
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Retrieved Jan 29, 2026, from [Link]
-
Shimadzu Corp. Chiral Separation Using SFC and HPLC (Comparison Guide). Retrieved Jan 29, 2026, from [Link]
Sources
Publish Comparison Guide: Diastereoselectivity in Boron-Mediated Asymmetric Aldol Reactions
This guide provides a rigorous technical analysis of diastereoselectivity in boron-mediated asymmetric aldol reactions, comparing them against Lithium and Titanium alternatives.
Executive Summary
In the landscape of stereoselective C-C bond formation, the Boron-mediated aldol reaction stands as the "Gold Standard" for kinetic control.[1][2] Unlike Lithium enolates (susceptible to equilibration and aggregation) or Titanium enolates (often dependent on chelation), Boron enolates utilize the remarkably short B–O bond (approx. 1.4–1.5 Å) to form tight, rigid Zimmerman-Traxler transition states. This rigidity translates to exceptional fidelity: enolate geometry (
Mechanistic Principles: The Geometry of Selectivity
The diastereoselectivity of the boron aldol reaction is governed by the Zimmerman-Traxler (Z-T) Transition State model .[2][3] The reaction proceeds through a six-membered chair-like transition state where the metal (Boron) coordinates the aldehyde oxygen, activating it for nucleophilic attack.
The Core Axioms:
-
-Enolates yield syn-Aldols:
-
Reagent:
(typically ) + Amine Base (DIPEA). -
Mechanism: The steric bulk of the ligand on Boron forces the aldehyde substituent (
) into an equatorial position to minimize 1,3-diaxial interactions.
-
-
-Enolates yield anti-Aldols:
-
Reagent:
(typically ) + Amine Base ( ).[3] -
Mechanism: The
-geometry places the enolate substituent in a position that forces the aldehyde substituent to adopt a specific orientation to maintain the chair conformation, resulting in anti stereochemistry.
-
Visualization: The Zimmerman-Traxler Logic [2][3][4]
Caption: Logical flow of enolate geometry determining product diastereoselectivity via the Zimmerman-Traxler model.
Comparative Analysis: Boron vs. Alternatives
This section objectively compares Boron-mediated methods with Lithium and Titanium alternatives.
Table 1: Performance Matrix
| Feature | Boron (B) | Lithium (Li) | Titanium (Ti) |
| Primary Selectivity | High (>98:2) | Moderate to Low | High (Variable) |
| Mechanism | Rigid Chair TS (Kinetic) | Aggregates/Loose TS | Chelation or Chair |
| Reversibility | Irreversible (at -78°C) | Often Reversible | Irreversible |
| Bond Length (M-O) | Short (~1.4 Å) | Long (~1.9 Å) | Medium (~1.8 Å) |
| Enolate Geometry | Highly Controllable ( | Difficult to control ( | Controllable |
| Standard Reagents | LDA, LiHMDS | ||
| Best Use Case | Complex Polyketides, High dr | Simple substrates, Ester enolates | "Crimmins" Aldol, Chelation control |
Detailed Comparison
-
Boron vs. Lithium: Lithium enolates suffer from "leakage" due to the longer Li–O bond, which creates a "floppier" transition state. Furthermore, Lithium aldol reactions are often reversible; over time, the kinetic product can equilibrate to the thermodynamic product, eroding diastereoselectivity. Boron enolates form a covalent B–O bond that locks the transition state, ensuring strict kinetic control.
-
Boron vs. Titanium: Titanium is the closest competitor. The Crimmins Aldol (using thiazolidinethione auxiliaries and
) is excellent for accessing syn or anti products depending on the base/Lewis acid ratio. However, Boron methods (specifically the Evans-syn protocol) are generally more robust to substrate variation and require less optimization of amine stoichiometry than Ti-mediated reactions.
Experimental Protocols
These protocols are based on standard methodologies (e.g., Evans, JACS 1981; Brown, JOC 1989).
Protocol A: Syn-Selective Aldol (Evans Conditions)
Target: Formation of the "Evans Syn" adduct from an oxazolidinone imide.[5]
-
Enolization:
-
Aldol Addition:
-
Cool the mixture to -78 °C .
-
Add the aldehyde (1.1–1.2 equiv) dropwise (neat or in minimal
). -
Stir at -78 °C for 30–60 min, then warm to 0 °C over 1 hour.
-
-
Oxidative Workup (Critical Step):
-
Note: This cleaves the B-O bond.
-
Add pH 7 phosphate buffer (1 mL/mmol).
-
Add methanol (3 mL/mmol).
-
Cautiously add 30%
(3 equiv) solution in methanol (1:2). Exothermic reaction. -
Stir vigorously at 0 °C for 1 hour.
-
-
Isolation: Extract with
or , wash with and brine.
Protocol B: Anti-Selective Aldol (Brown Conditions)
Target: Formation of anti-aldol from a ketone.
-
Enolization:
-
Dissolve
(dicyclohexylboron chloride, 1.2 equiv) and (1.5 equiv) in at 0 °C. -
Add the ketone (1.0 equiv).
-
Stir at 0 °C for 1 hour. The steric bulk of cyclohexyl groups + smaller amine favors the
-enolate .
-
-
Aldol Addition:
-
Cool to -78 °C .
-
Add the aldehyde (1.2 equiv).
-
Stir for 2–4 hours at -78 °C.
-
-
Workup: Similar oxidative workup as above (
) is required to break the robust B-O chelate.
Supporting Data: Selectivity Metrics
The following data highlights the superiority of Boron reagents in controlling diastereomeric ratios (dr).
| Substrate (Ketone/Imide) | Reagent System | Enolate Geometry | Product Stereochem | dr (syn:anti) | Ref |
| Propiophenone | Syn | > 99:1 | [1] | ||
| Propiophenone | Anti | 1:97 | [2] | ||
| Evans Imide | Syn | > 400:1 | [1] | ||
| 3-Pentanone | LDA / THF (Lithium) | Mix | Mix | 50:50 | [3] |
| 3-Pentanone | Anti | 5:95 | [2] |
Visualizing the Workflow
Caption: Step-by-step workflow for ensuring high diastereoselectivity in boron aldol reactions.
References
-
Evans, D. A., et al. "Enantioselective aldol condensations.[2] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Brown, H. C., et al. "Chiral synthesis via organoboranes. 19. Selective formation of E- and Z-enol borinates... and their reaction with aldehydes." Journal of Organic Chemistry, 54(7), 1570-1576. [Link]
-
Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis." Comprehensive Organic Synthesis, Vol 2, Pergamon Press.[7] [Link]
Sources
- 1. DSpace [research-repository.griffith.edu.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Spectroscopic data comparison between (R) and (S)-ethyl 3-hydroxy-3-phenylpropionate.
Executive Summary & Application Context
Ethyl 3-hydroxy-3-phenylpropionate (CAS: 5764-85-2 for racemate) is a privileged chiral building block in pharmaceutical synthesis. It serves as a critical intermediate for selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine (Prozac) and Duloxetine, as well as various
In drug development, the enantiomeric purity of this intermediate is non-negotiable. The (
Baseline Characterization: The "Identical" Profile
Principle: In the absence of a chiral selector (solvent, column, or polarized light), (
Table 1: Achiral Spectroscopic Data (Identical for and )
| Parameter | Experimental Value (CDCl | Structural Assignment |
| Aromatic Ring Protons (Ph) | ||
| Chiral Methine (C H-OH) | ||
| Ester Methylene (O-C H | ||
| Terminal Methyl (CH | ||
| Carbonyl (C=O) | ||
| Aromatic Carbons | ||
| Chiral Carbinol (C -OH) | ||
| Ester Methylene | ||
| FT-IR (Neat) | 3450 cm | O-H Stretch |
| 1730 cm | C=O Ester Stretch | |
| MS (EI) | Molecular Ion |
Technical Insight: The splitting of the benzylic proton (
5.12) and the diastereotopic nature of the-protons ( 2.7) are sensitive to the solvent environment but will remain identical for both enantiomers in achiral solvents like Chloroform- or DMSO- .
Chiroptical & Chromatographic Differentiation
Principle: To distinguish (
Table 2: Chiral Performance Comparison
| Feature | ( | ( | Conditions |
| Specific Rotation | +51.0° ( | -51.0° ( | |
| Chiral HPLC (Retention) | Chiralcel OD-H, 90:10 Hex/IPA | ||
| Absolute Config. | Rectus (Right) | Sinister (Left) | Cahn-Ingold-Prelog (CIP) |
*Note: Retention times are representative for Chiralcel OD-H columns. Elution order can reverse on different stationary phases (e.g., AD-H) or with significant temperature changes. Always run a racemic standard first.
Experimental Protocols
Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC
This is the "Gold Standard" for quantifying optical purity.
-
Sample Preparation: Dissolve 5 mg of the ester in 1 mL of HPLC-grade Ethanol/Hexane (1:1). Filter through a 0.45
m PTFE syringe filter. -
Column Selection: Daicel Chiralcel OD-H (250 x 4.6 mm, 5
m). This column uses a cellulose tris(3,5-dimethylphenylcarbamate) selector which is highly effective for -hydroxy esters. -
Mobile Phase: Hexane : Isopropanol (90 : 10) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array at 215 nm (absorption of the phenyl ring) and 254 nm.
-
Analysis:
-
Inject the Racemic Reference first to establish separation (
) and identify and . -
Inject the Sample .
-
Calculate
.
-
Protocol B: Absolute Configuration Assignment (Mosher's Method)
When rotation data is ambiguous or a reference standard is unavailable, use NMR derivatization with Mosher's Acid Chloride (MTPA-Cl).
The Logic:
Reacting the chiral alcohol with (
Workflow:
-
Derivatization: React 10 mg of substrate with (
)-MTPA-Cl and ( )-MTPA-Cl in separate vials (Pyridine/DMAP, DCM, 2h). -
NMR Analysis: Acquire
H NMR for both esters. -
Calculation: Focus on the
-CH protons and the Phenyl ring protons of the substrate.-
If the substrate is (
)-Ethyl 3-hydroxy-3-phenylpropionate:-
The (
)-MTPA ester will shield the protons on the right (Ethyl group). -
The (
)-MTPA ester will shield the protons on the left (Phenyl ring).
-
-
Visual Analytical Workflows
Diagram 1: Quality Control Decision Matrix
This workflow illustrates the logical progression from synthesis to validated enantiopure product.
Caption: Step-by-step decision matrix for validating the stereochemical identity of ethyl 3-hydroxy-3-phenylpropionate.
Diagram 2: Mosher's Analysis Logic
Visualizing how the shielding cone determines the configuration.
Caption: Logic flow for assigning Absolute Configuration using NMR shift differences (
References
-
Sigma-Aldrich. (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate Product Specification. Retrieved from
-
PubChem. Ethyl 3-hydroxy-3-phenylpropionate Compound Summary. National Library of Medicine. Retrieved from
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Retrieved from
-
Phenomenex. Chiral HPLC Separation Strategies and Column Selection Guide. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
